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  • Product: 3-Allyl-4-(allyloxy)benzaldehyde
  • CAS: 136433-45-9

Core Science & Biosynthesis

Foundational

Chemical Identity and Synthetic Utility of 3-Allyl-4-(allyloxy)benzaldehyde

Executive Summary 3-Allyl-4-(allyloxy)benzaldehyde (CAS 136433-45-9 ) is a bifunctional aromatic aldehyde primarily utilized as a high-value intermediate in the synthesis of advanced thermosetting polymers, specifically...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Allyl-4-(allyloxy)benzaldehyde (CAS 136433-45-9 ) is a bifunctional aromatic aldehyde primarily utilized as a high-value intermediate in the synthesis of advanced thermosetting polymers, specifically benzoxazine resins .[1] Its structural uniqueness lies in the presence of two allyl groups—one ether-linked and one directly bonded to the aromatic ring (C-allyl)—alongside a reactive aldehyde moiety.

This dual-allyl architecture allows for multi-mechanism curing (ring-opening polymerization combined with vinyl cross-linking), resulting in materials with superior thermal stability (


C), low water absorption, and high char yields. It is a critical precursor for researchers developing "AB-type" monomers for aerospace composites and high-performance electronic substrates.

Nomenclature & Chemo-Informatics

Precise identification is critical as this molecule is often confused with its mono-allyl precursors.

Attribute Data / Descriptor
IUPAC Name 3-(prop-2-en-1-yl)-4-(prop-2-en-1-yloxy)benzaldehyde
Common Synonyms 3-Allyl-4-allyloxybenzaldehyde; 4-Allyloxy-3-allylbenzaldehyde
CAS Registry Number 136433-45-9
Molecular Formula

Molecular Weight 202.25 g/mol
Physical State Viscous liquid (at 25°C)
SMILES C=CCOC1=C(CC=C)C=C(C=O)C=C1
Key Precursor 3-Allyl-4-hydroxybenzaldehyde (CAS 24019-66-7)

Synthetic Architecture: The "Claisen-Lock" Protocol

The synthesis of 3-Allyl-4-(allyloxy)benzaldehyde is not a single-step alkylation. Direct alkylation of 3,4-dihydroxybenzaldehyde often leads to poor regioselectivity. The industry-standard protocol utilizes the Claisen Rearrangement to force the first allyl group into the ortho position (C3) with high specificity, followed by a second O-alkylation.

Mechanistic Pathway (Graphviz Visualization)

SynthesisPathway cluster_mech Thermodynamic Driver Start 4-Hydroxybenzaldehyde (Starting Material) Inter1 4-(Allyloxy)benzaldehyde (O-Allyl Intermediate) Start->Inter1 Step 1: O-Allylation (Allyl Bromide, K2CO3) Inter2 3-Allyl-4-hydroxybenzaldehyde (C-Allyl Isomer) Inter1->Inter2 Step 2: Claisen Rearrangement (220°C, Solvent-free) Final 3-Allyl-4-(allyloxy)benzaldehyde (Target Molecule) Inter2->Final Step 3: Re-Allylation (Allyl Bromide, K2CO3)

Figure 1: The stepwise synthetic logic relying on the [3,3]-sigmatropic rearrangement to install the C3-allyl group regioselectively.

Detailed Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques to prevent aldehyde oxidation.

Step 1: Initial O-Allylation
  • Reagents: Dissolve 4-hydroxybenzaldehyde (1.0 eq) in Acetone or DMF. Add Potassium Carbonate (

    
    , 2.0 eq).
    
  • Addition: Dropwise add Allyl Bromide (1.2 eq) at room temperature. Allyl bromide is a lachrymator; perform in a fume hood.

  • Reaction: Reflux at

    
    C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).
    
  • Workup: Filter off inorganic salts. Evaporate solvent. The product, 4-allyloxybenzaldehyde (CAS 40663-68-1), is usually a pale yellow oil.[2]

Step 2: The Claisen Rearrangement (Critical Step)

Rationale: This step migrates the allyl group from the oxygen to the ortho-carbon (C3).

  • Setup: Place neat 4-allyloxybenzaldehyde in a round-bottom flask equipped with a nitrogen inlet. No solvent is used (neat).

  • Thermal Activation: Heat the oil to 200–220°C using a sand bath or oil bath.

  • Duration: Maintain temperature for 2–4 hours.

  • Observation: The reaction typically darkens. The mechanism is a concerted [3,3]-sigmatropic rearrangement.

  • Purification: Cool to RT. Recrystallize from hexanes/toluene or perform vacuum distillation to isolate 3-allyl-4-hydroxybenzaldehyde (CAS 24019-66-7).

Step 3: Final O-Allylation
  • Reagents: Dissolve the Step 2 product (3-allyl-4-hydroxybenzaldehyde) in Acetone.

  • Base/Electrophile: Add

    
     (2.0 eq) and Allyl Bromide (1.2 eq).
    
  • Reaction: Reflux for 6–8 hours.

  • Purification: After filtration and evaporation, purify via silica gel column chromatography (Gradient: 0%

    
     20% EtOAc in Hexanes) to yield the pure 3-Allyl-4-(allyloxy)benzaldehyde .
    

Applications in Drug Development & Materials Science

While the aldehyde group allows this molecule to serve as a linker in pharmaceutical synthesis (e.g., forming hydrazones or imines for drug delivery), its primary utility is in High-Performance Macromolecules .

Benzoxazine Resin Synthesis

The aldehyde moiety reacts with amines (e.g., aniline, furfurylamine) and phenols to form benzoxazine monomers.[3] The allyl groups provide "latent" curing sites.

  • Low Shrinkage: Unlike epoxy or phenolic resins, benzoxazines cure with near-zero volumetric shrinkage.

  • Thermal Stability: The allyl groups cross-link at high temperatures (

    
    C), pushing the Glass Transition Temperature (
    
    
    
    ) often above
    
    
    C.[4]
Thiol-Ene "Click" Chemistry

In hydrogel fabrication for controlled drug release, the two allyl double bonds act as "ene" acceptors.

  • Protocol: React 3-Allyl-4-(allyloxy)benzaldehyde derivatives with multi-functional thiols (e.g., PEG-dithiol) under UV light.

  • Result: Rapid formation of uniform networks without toxic metal catalysts.

Functional Logic Diagram

Applications cluster_poly Polymer & Material Science cluster_bio Bio-Active / Pharma Target 3-Allyl-4-(allyloxy)benzaldehyde Benz Benzoxazine Monomer (via Mannich Rxn) Target->Benz + Amine + Phenol Schiff Schiff Base / Imine (Drug Conjugate) Target->Schiff + Primary Amine Drug Click Thiol-Ene Hydrogel (Drug Delivery Matrix) Target->Click + Dithiol linker (UV) Thermoset High Tg Thermoset (Aerospace Composites) Benz->Thermoset Thermal Curing (Ring Opening + Allyl X-link)

Figure 2: Divergent application pathways for the di-allyl aldehyde scaffold.

Safety & Handling (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Aldehydes are prone to air oxidation to carboxylic acids over time.

References

  • PubChem. (2025).[1][5][6] 3-Allyl-4-(allyloxy)benzaldehyde | C13H14O2.[1][7] National Library of Medicine. [Link]

  • PrepChem. (n.d.). Synthesis of 3-allyl-4-hydroxybenzaldehyde (Claisen Rearrangement Protocol). [Link]

  • Takeichi, T., et al. (2008).[4] High Performance Polybenzoxazines as a Novel Type of Phenolic Resin. Polymer Journal. (Discusses allyl-functionalized benzoxazine thermal properties). [Link]

  • Zhang, K., et al. (2019). Design of High-Performance Polybenzoxazines with Tunable Extended Networks Based on Resveratrol and Allyl Functional Benzoxazine. Polymers (MDPI). [Link]

Sources

Exploratory

CAS number 136433-45-9 for 3-Allyl-4-(allyloxy)benzaldehyde.

CAS Number: 136433-45-9 Document Type: Technical Guide & Synthesis Protocol Version: 2.0 (Scientific Reference) Executive Summary & Chemical Architecture 3-Allyl-4-(allyloxy)benzaldehyde is a bifunctional aromatic interm...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 136433-45-9 Document Type: Technical Guide & Synthesis Protocol Version: 2.0 (Scientific Reference)

Executive Summary & Chemical Architecture

3-Allyl-4-(allyloxy)benzaldehyde is a bifunctional aromatic intermediate critical in the development of high-performance thermosetting resins, specifically benzoxazines and allyl-functionalized phenolics . Its structure is characterized by a benzaldehyde core flanked by two allyl groups: one attached directly to the aromatic ring (C-allyl) and one via an ether linkage (O-allyl).

This specific architecture allows for dual-mode reactivity:

  • Aldehyde Functionality: Enables Schiff base formation, oxidation to carboxylic acids, or condensation into benzoxazine rings.

  • Bis-Allyl Functionality: Provides sites for thermal cross-linking (via Claisen rearrangement or olefin polymerization) and thiol-ene "click" chemistry, essential for creating low-dielectric (Low Dk/Df) materials for 5G/6G electronics.

Physiochemical Profile[1][2]
PropertyValueNote
CAS Number 136433-45-9Verified
Molecular Formula

Molecular Weight 202.25 g/mol
Appearance Pale yellow viscous liquidOxidation sensitive
Boiling Point ~150-155°C @ 18 mmHgExtrapolated from homologs
Density ~1.06 g/mLEstimated
Solubility Soluble in DCM, Acetone, THFInsoluble in water
Stability Air/Light SensitiveStore under

at 2-8°C

Synthetic Pathway & Mechanistic Insight

The synthesis of CAS 136433-45-9 is not a single-step alkylation but rather a sequence relying on the Claisen Rearrangement . Direct allylation of 4-hydroxybenzaldehyde yields only the 4-allyloxy derivative. To achieve the 3-allyl substituent, thermodynamic rearrangement is required, followed by a second allylation.

The "Rearrange-then-Cap" Strategy
  • O-Allylation: 4-Hydroxybenzaldehyde is allylated to form 4-allyloxybenzaldehyde.

  • Claisen Rearrangement: Thermal treatment (~220°C) drives the allyl group from the oxygen to the ortho carbon position, restoring the phenol.

  • Re-Allylation (Target Synthesis): The newly restored phenol is alkylated again with allyl bromide to yield the final 3-Allyl-4-(allyloxy)benzaldehyde.

Visualization: Synthetic Workflow

The following diagram illustrates the stepwise transformation required to isolate the target CAS.

SynthesisPathway Start 4-Hydroxybenzaldehyde (Starting Material) Inter1 4-Allyloxybenzaldehyde (Intermediate A) Start->Inter1 Allyl Bromide, K2CO3 Acetone, Reflux Inter2 3-Allyl-4-hydroxybenzaldehyde (Rearranged Phenol) Inter1->Inter2 Claisen Rearrangement 220°C, Neat Final 3-Allyl-4-(allyloxy)benzaldehyde (CAS 136433-45-9) Inter2->Final Allyl Bromide, K2CO3 DMF, 60°C

Figure 1: Stepwise synthesis via Claisen rearrangement to access the 3,4-disubstituted pattern.

Detailed Experimental Protocol

Objective: Synthesis of 3-Allyl-4-(allyloxy)benzaldehyde from 3-allyl-4-hydroxybenzaldehyde. Scale: 50 mmol (approx. 8.1 g of starting phenol).

Reagents & Equipment[7][8][9]
  • Precursor: 3-Allyl-4-hydroxybenzaldehyde (1.0 eq, 8.11 g).

  • Alkylating Agent: Allyl Bromide (1.2 eq, 5.2 mL) Caution: Lachrymator.

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 eq, 13.8 g).
    
  • Solvent: DMF (Dimethylformamide), anhydrous (50 mL) or Acetone (Reagent grade).

  • Catalyst (Optional): 18-Crown-6 (0.05 eq) if using Acetone to accelerate kinetics.

Step-by-Step Methodology
  • Reaction Setup:

    • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Charge the flask with 3-Allyl-4-hydroxybenzaldehyde (8.11 g) and DMF (50 mL). Stir until fully dissolved.

    • Add Potassium Carbonate (13.8 g) in a single portion. The suspension may turn slightly yellow.

  • Addition:

    • Cool the mixture to 0°C in an ice bath to control exotherm.

    • Add Allyl Bromide (5.2 mL) dropwise via a syringe or addition funnel over 10 minutes.

  • Reaction Phase:

    • Remove the ice bath and heat the mixture to 60°C (if using DMF) or Reflux (if using Acetone).

    • Monitor via TLC (Hexane:Ethyl Acetate 4:1). The starting phenol (

      
      ) should disappear, and the product (
      
      
      
      ) should appear.
    • Typical Duration: 3–5 hours in DMF; 8–12 hours in Acetone.

  • Workup (Self-Validating Step):

    • Quench the reaction by pouring the mixture into 200 mL of ice-cold water.

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash the combined organic layers with:

      • Water (

        
        ) to remove DMF.
        
      • 1M NaOH (

        
        ) to remove unreacted phenol (Critical for purity).
        
      • Brine (

        
        ).
        
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude oil is often sufficiently pure (>95%) for polymer applications.

    • For analytical grade: Perform flash column chromatography (SiO2, Hexane/EtOAc 9:1).

Quality Control & Characterization

To ensure the material meets the requirements for high-performance polymer synthesis, the following QC metrics must be validated.

MethodExpected Signal / CriteriaDiagnostic Value
HPLC Purity > 98.0% (Area %)Essential for polymerization stoichiometry.
1H-NMR

9.85 (s, 1H, -CHO)
Confirms aldehyde integrity (no oxidation).
1H-NMR

6.0 (m, 2H, vinyl -CH=)
Confirms presence of two allyl groups.[1]
Appearance Clear, pale yellowDarkening indicates oxidation/polymerization.

Applications in Advanced Materials

The primary utility of CAS 136433-45-9 lies in Benzoxazine (Bz) Resin technology . Standard benzoxazines are brittle; allyl-functionalized variants allow for ring-opening polymerization plus additional cross-linking of the allyl groups, resulting in:

  • High

    
    :  Glass transition temperatures often exceeding 250°C.
    
  • Low Dk/Df: The aliphatic allyl networks reduce the dielectric constant, crucial for high-frequency PCBs.

Polymerization Workflow

ApplicationWorkflow Monomer 3-Allyl-4-(allyloxy)benzaldehyde (CAS 136433-45-9) SchiffBase Schiff Base Formation (+ Aromatic Amine) Monomer->SchiffBase React Aldehyde Benzoxazine Benzoxazine Monomer Synthesis (+ Phenol + Formaldehyde) Monomer->Benzoxazine Alternative Route Curing Thermal Curing (200-250°C) SchiffBase->Curing Benzoxazine->Curing FinalMat Cross-linked Thermoset (Low Dk, High Tg) Curing->FinalMat Ring Opening + Allyl Cross-link

Figure 2: Utilization of the monomer in thermoset resin production.

References

  • Synthesis of 3-allyl-4-hydroxybenzaldehyde. PrepChem. Retrieved from [Link]

  • PubChem Compound Summary for CID 11413016. National Center for Biotechnology Information (2025). Retrieved from [Link]

  • Safety Data Sheet: tert-Butyl peroxybenzoate (Reference for Allyl Handling). CPAChem. Retrieved from [Link]

Sources

Foundational

Role of allyloxy benzaldehydes as intermediates in organic synthesis.

Executive Summary Allyloxy benzaldehydes represent a unique class of "bifunctional" intermediates in organic synthesis. Characterized by an electrophilic formyl group and a nucleophilic allylic ether moiety, they serve a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Allyloxy benzaldehydes represent a unique class of "bifunctional" intermediates in organic synthesis. Characterized by an electrophilic formyl group and a nucleophilic allylic ether moiety, they serve as the structural "pivot point" for accessing complex oxygenated heterocycles. This guide analyzes their role as precursors for benzofurans , chromenes , and coumarins , with a specific focus on the thermodynamic and kinetic control of the Claisen rearrangement .

Structural Significance & Synthetic Entry

The utility of allyloxy benzaldehydes stems from their ability to undergo orthogonal transformations.[1] The aldehyde functionality allows for chain extension (via Knoevenagel, Wittig, or Grignard reactions), while the allyl ether provides a handle for sigmatropic rearrangements or olefin metathesis.

The "Ortho" Advantage

While meta- and para- isomers exist, 2-(allyloxy)benzaldehyde (the ortho isomer) is the most synthetically valuable. Its geometry pre-organizes the molecule for the [3,3]-sigmatropic shift required to functionalize the aromatic core, a prerequisite for closing furan or pyran rings.

Synthesis Protocol: Williamson Etherification

The entry into this scaffold is typically achieved via O-alkylation of hydroxybenzaldehydes.

Protocol 1: Synthesis of 2-(Allyloxy)benzaldehyde

  • Principle: Nucleophilic substitution (

    
    ) of allyl bromide by the phenoxide anion.
    
  • Reagents: Salicylaldehyde (1.0 eq), Allyl bromide (1.2 eq),

    
     (1.5 eq), DMF (Anhydrous).
    
  • Procedure:

    • Dissolve salicylaldehyde in anhydrous DMF under

      
       atmosphere.
      
    • Add

      
       and stir for 30 min to generate the phenoxide.
      
    • Add allyl bromide dropwise at

      
       to prevent poly-alkylation or polymerization.
      
    • Warm to

      
       and stir for 4 hours.
      
    • Workup: Quench with water, extract with EtOAc, wash with brine, and dry over

      
      .
      
    • Yield: Typically >90% after vacuum distillation.

The Claisen Rearrangement: The Mechanistic Core

The defining reaction of allyloxy benzaldehydes is the Claisen Rearrangement . This heat-driven [3,3]-sigmatropic rearrangement converts the allyl aryl ether into an ortho-allyl phenol.[1][2][3] This step is critical because it relocates the allyl group to the carbon backbone, regenerating the free phenol required for subsequent cyclization.

Mechanism & Thermodynamics

The reaction proceeds through a concerted, suprafacial chair-like transition state . It is exothermic (


) due to the formation of a strong C=O bond (temporarily disrupting aromaticity) which rapidly tautomerizes to restore the aromatic system.

ClaisenMechanism Reactant 2-(Allyloxy) benzaldehyde TS Chair-like Transition State (Concerted [3,3]) Reactant->TS  Heat (>180°C)   Intermediate Dienone Intermediate TS->Intermediate  C-C Bond Formation   Product 3-Allyl-2-hydroxy benzaldehyde Intermediate->Product  Tautomerization (Aromatization)  

Figure 1: Mechanistic flow of the Claisen rearrangement demonstrating the restoration of aromaticity as the thermodynamic driving force.

Experimental Considerations
  • Solvent: High-boiling non-polar solvents (e.g.,

    
    -diethylaniline, decalin) are preferred to reach the activation energy (
    
    
    
    ).
  • Neat Conditions: The reaction can often be run neat at

    
    , simplifying purification.
    
  • Lewis Acids: Catalysts like

    
     or 
    
    
    
    can lower the temperature requirement but may interfere with the aldehyde group.

Divergent Synthesis: From Intermediate to Heterocycle

Once the Claisen rearrangement yields 3-allyl-2-hydroxybenzaldehyde , the pathway diverges based on the target pharmacophore.

Pathway A: Benzofurans (Oxidative Cyclization)

Benzofurans are accessed by oxidative cleavage of the allyl alkene followed by cyclization, or by direct oxidative cyclization using Palladium (II).

  • Reagents:

    
    , 
    
    
    
    ,
    
    
    .
  • Mechanism: Wacker-type oxidation of the terminal alkene allows the phenolic oxygen to attack, closing the 5-membered ring.

Pathway B: Chromenes (Ring-Closing Metathesis)

To form the 6-membered chromene (benzopyran) ring, the aldehyde is first vinylated (Wittig reaction) to form a styrene derivative. This creates a diene system suitable for Ring-Closing Metathesis (RCM).[4]

  • Catalyst: Grubbs II or Hoveyda-Grubbs II.

  • Utility: High tolerance for functional groups; allows access to substituted chromenes found in anti-cancer alkaloids.

SynthesisPathways Core Allyloxy Benzaldehyde (Scaffold) Claisen Claisen Rearrangement (Heat) Core->Claisen Wittig Wittig Olefination (Ph3P=CH2) Core->Wittig AllylPhenol C-Allyl Salicylaldehyde Claisen->AllylPhenol StyreneEther O-Allyl Styrene Wittig->StyreneEther Benzofuran Benzofurans (via Pd-Oxidation) AllylPhenol->Benzofuran  Oxidative Cyclization Coumarin Coumarins (via Knoevenagel) AllylPhenol->Coumarin  Condensation Chromene Chromenes (via RCM) StyreneEther->Chromene  Grubbs RCM

Figure 2: Divergent synthetic pathways from the allyloxy benzaldehyde scaffold.

Quantitative Comparison of Isomers

The position of the allyloxy group drastically alters the reactivity profile.

FeatureOrtho-AllyloxyMeta-AllyloxyPara-Allyloxy
Claisen Feasibility High (Direct [3,3])Moderate (Mixture)Low (Requires Cope-Claisen)
Primary Product 3-allyl-2-hydroxybenzaldehydeMixture of isomersComplex/Polymerization
Key Application Benzofurans, CoumarinsPolymer cross-linkingStable ether linkers
RCM Activity High (forms 6-7 member rings)Low (Intermolecular)Low (Intermolecular)

Detailed Experimental Protocol

Target: Thermal Claisen Rearrangement of 2-(allyloxy)benzaldehyde.

  • Preparation: Place 2-(allyloxy)benzaldehyde (10 mmol) in a heavy-walled pressure tube or round-bottom flask equipped with an air condenser.

  • Solvent System: Add

    
    -diethylaniline (5 mL) as a high-boiling solvent. Note: Can be run neat if scale <5g.
    
  • Reaction: Heat the mixture to 190°C in an oil bath.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). The starting material (

    
    ) will disappear, and a more polar spot (
    
    
    
    , phenolic) will appear. Reaction time is typically 6–12 hours.
  • Workup:

    • Cool to room temperature.[5]

    • Dilute with diethyl ether (50 mL).

    • Wash with 1M HCl (

      
       mL) to remove the diethylaniline.
      
    • Extract the phenolic product with 1M NaOH (selectively extracts the phenol).

    • Acidify the aqueous layer with HCl and extract back into ether.

  • Purification: Silica gel chromatography (0-10% EtOAc in Hexanes).

References

  • BenchChem. (2025).[3][6] Application Notes and Protocols: Claisen Rearrangement of 2-(Allyloxy)-3-bromobenzaldehyde.[1]Link

  • Maji, T., et al. (2024). Boron-mediated one-pot access to salicylaldehydes via ortho-C–H hydroxylation of benzaldehydes. National Institutes of Health (PMC). Link

  • Conrad, J. C., & Fogg, D. E. (2006). Ruthenium-Catalyzed Ring-Closing Metathesis: Recent Advances, Limitations and Opportunities.[7] Current Organic Chemistry.[7] Link

  • Ibrahim, A. I. M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI Molecules. Link

  • CymitQuimica. (n.d.). 4-(Allyloxy)benzaldehyde Technical Data Sheet.Link

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling, and Storage of 3-Allyl-4-(allyloxy)benzaldehyde

This document provides a comprehensive technical overview for the safe handling, use, and storage of 3-Allyl-4-(allyloxy)benzaldehyde (CAS No. 136433-45-9).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview for the safe handling, use, and storage of 3-Allyl-4-(allyloxy)benzaldehyde (CAS No. 136433-45-9). It is intended for researchers, scientists, and drug development professionals who may utilize this compound as an intermediate in complex organic synthesis. The guidance herein is synthesized from established safety protocols for reactive aldehydes and air-sensitive compounds, aiming to provide not just procedural steps, but the scientific rationale underpinning them.

Section 1: Compound Profile and Physicochemical Properties

3-Allyl-4-(allyloxy)benzaldehyde is a substituted aromatic aldehyde containing two reactive allyl functional groups. These moieties, particularly the aldehyde and the allyl ether, dictate its chemical behavior, reactivity, and requisite handling precautions. The presence of the allyl groups suggests a susceptibility to polymerization, while the aldehyde function can undergo oxidation. Its structure also indicates potential for thermal rearrangement (Claisen rearrangement).

Physicochemical Data

Precise experimental data for 3-Allyl-4-(allyloxy)benzaldehyde is not extensively published. The following table includes data calculated by computational models and, where noted, experimental data from structurally similar isomers. This data should be used as an estimation for risk assessment.[1][2]

PropertyValue / InformationSource
Molecular Formula C₁₃H₁₄O₂PubChem[1]
Molecular Weight 202.25 g/mol PubChem[1]
Physical Form LiquidSigma-Aldrich
CAS Number 136433-45-9PubChem[1]
Boiling Point No data available. Est. >200 °C. Isomer 4-(Allyloxy)benzaldehyde: 150-152 °C / 18 mmHg.N/A
Density No data available. Isomer 3-(Allyloxy)benzaldehyde: 1.058 g/cm³.ChemSrc[2]
Flash Point No data available. Likely >100°C (Combustible Liquid). Isomer 3-(Allyloxy)benzaldehyde: 121.2 °C.ChemSrc[2]
Water Solubility Immiscible / LowInferred from structure
Purity Typically supplied at ≥95%ChemBridge[3]

Section 2: Hazard Identification and Toxicological Overview

The primary hazards associated with 3-Allyl-4-(allyloxy)benzaldehyde stem from its classification as an irritant and its structural alerts for potential sensitization and reactivity. While specific toxicological studies on this molecule are lacking, data from analogous benzaldehydes and allyloxy compounds provide a strong basis for hazard assessment.[4][5]

GHS Hazard Classification (Anticipated)

Based on data from similar compounds, the following classifications are anticipated. Users must consult the supplier-specific Safety Data Sheet (SDS) for definitive classifications.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation
Skin Sensitization1H317: May cause an allergic skin reaction
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
Acute Aquatic Toxicity2H401: Toxic to aquatic life
Chronic Aquatic Toxicity3H412: Harmful to aquatic life with long lasting effects
Toxicological Summary
  • Acute Effects: The compound is expected to be harmful if swallowed, inhaled, or absorbed through the skin.[4] Direct contact will cause irritation to the skin and serious irritation to the eyes.[4] Inhalation of vapors or aerosols may lead to respiratory tract irritation.[4]

  • Sensitization: The presence of the allyl groups and the aldehyde functionality creates a potential for skin sensitization, where repeated exposure can lead to an allergic skin rash.[6]

  • Chronic Effects: Long-term toxicological data is not available. However, as with many organic reagents, repeated exposure should be minimized.

  • Reactivity Hazards: The two allyl groups introduce a risk of polymerization, which can be initiated by heat, light, or peroxide contaminants. Aldehydes are also prone to oxidation upon exposure to air, which can form sensitizing and unstable peroxide byproducts. This dual reactivity is the primary driver for the stringent storage and handling protocols outlined below.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over personal reliance on PPE, is mandatory.

Engineering Controls
  • Chemical Fume Hood: All handling of 3-Allyl-4-(allyloxy)benzaldehyde, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.

  • Ventilation: The laboratory must be well-ventilated to disperse any fugitive emissions.

  • Safety Stations: An operational safety shower and eyewash station must be located in the immediate vicinity of the work area.[6]

Personal Protective Equipment (PPE)
  • Hand Protection: Wear nitrile or Viton® gloves. Given the risk of irritation and sensitization, double-gloving is recommended. Gloves must be inspected before use and changed immediately if contamination occurs.[7]

  • Eye Protection: Chemical safety goggles that provide a seal around the eyes are required. A face shield should be worn over the goggles when there is a significant risk of splashes, such as during bulk transfers.

  • Skin and Body Protection: A flame-resistant laboratory coat must be worn and kept fully buttoned. Ensure legs and feet are fully covered with long pants and closed-toe shoes.

  • Respiratory Protection: Not typically required when work is conducted within a certified fume hood. If there is a potential for exposure outside of a fume hood (e.g., large-scale spill), a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Section 4: Safe Handling and Experimental Protocols

The key to safely handling this compound is the rigorous exclusion of atmospheric oxygen and the prevention of unintended polymerization.

General Handling Precautions
  • Avoid all personal contact, including inhalation.[8]

  • Do not eat, drink, or smoke in the laboratory.[8]

  • Keep containers tightly sealed when not in use.[8]

  • Prevent the formation of aerosols.

  • Keep away from heat, sparks, and open flames. The compound is a combustible liquid.[7]

  • Ground all containers and transfer equipment to prevent static discharge.

Protocol: Transfer of Air-Sensitive Liquid

This protocol details the transfer of the compound from a supplier bottle to a reaction flask using syringe techniques under an inert atmosphere.

Materials:

  • Schlenk line or manifold with dry nitrogen or argon gas supply

  • Heat gun

  • Syringes and long needles (e.g., 18-gauge)

  • Rubber septa

  • Reaction flask and supplier bottle of the compound

Procedure:

  • Glassware Preparation: Ensure all glassware, syringes, and needles are thoroughly dried by heating in an oven (e.g., 125°C overnight) and cooled in a desiccator or under a stream of inert gas.

  • System Assembly: Assemble the reaction flask and equip it with a rubber septum. Connect the flask to the Schlenk line via a sidearm.

  • Inerting the System: Evacuate the flask under vacuum and refill with inert gas. Repeat this cycle three times to ensure the complete removal of air. Gently heat the flask with a heat gun during the final vacuum cycle to drive off any adsorbed moisture. Allow the flask to cool to room temperature under a positive pressure of inert gas, vented through an oil bubbler.

  • Syringe Preparation: Purge a dry syringe with inert gas by drawing gas from the manifold and expelling it at least 5-7 times.

  • Compound Transfer:

    • Carefully remove the outer cap from the supplier bottle (e.g., a Sigma-Aldrich Sure/Seal™ bottle). Do not remove the crimped septum seal.

    • Insert a needle from the inert gas line into the septum of the supplier bottle to provide positive pressure.

    • Puncture the septum with the purged syringe needle and draw the desired volume of liquid. It is critical to keep the needle tip below the liquid level to avoid drawing gas.

    • Withdraw the syringe and immediately insert the needle into the septum of the prepared reaction flask.

    • Slowly dispense the liquid into the flask.

  • Cleanup: Withdraw the syringe. Rinse the syringe and needle immediately and thoroughly with a suitable solvent (e.g., acetone), followed by water.

Section 5: Storage and Disposal

Proper storage is critical to maintaining the compound's purity and preventing hazardous situations like polymerization or peroxide formation.

Storage Recommendations
  • Atmosphere: The compound must be stored under an inert atmosphere (nitrogen or argon) to prevent oxidation.[9]

  • Container: Store in the original supplier container with the septum seal intact. If aliquoting, use amber glass vials with PTFE-lined septa caps.

  • Temperature: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources. Refrigeration (2-8°C) is recommended for long-term storage to minimize polymerization.[2]

  • Incompatibilities: Store away from strong oxidizing agents, acids, and bases.

  • Inhibitors: Note that some suppliers may add inhibitors (like hydroquinone) to prevent polymerization. If so, storing under an inert atmosphere is still recommended, but ensure you follow any specific guidance from the supplier, as some inhibitors require trace oxygen to be effective.[9]

Protocol: Preparation for Long-Term Storage

This workflow outlines the process of aliquoting and preparing the compound for safe, long-term storage.

StorageWorkflow cluster_prep Preparation cluster_aliquot Aliquoting cluster_seal Sealing & Labeling cluster_store Storage Prep_Glass Oven-dry amber vials & PTFE-lined caps Prep_Area Set up inert atmosphere workstation (glovebox or Schlenk line) Prep_Glass->Prep_Area Transfer Transfer compound to vials using inert gas techniques (see Protocol 4.2) Prep_Area->Transfer Seal_Vial Securely cap each vial Transfer->Seal_Vial Wrap_Cap Wrap cap-vial interface with Parafilm® as an extra moisture barrier Seal_Vial->Wrap_Cap Label Label vial clearly: - Compound Name & CAS - Date Prepared - Hazard Pictograms Wrap_Cap->Label Store_Fridge Place labeled vials in a designated, secondary container Label->Store_Fridge Final_Store Store container in a cool, dark, ventilated location (Refrigeration at 2-8°C recommended) Store_Fridge->Final_Store

Caption: Workflow for preparing 3-Allyl-4-(allyloxy)benzaldehyde for long-term storage.

Disposal

Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations. The compound should be treated as hazardous waste. Place it in a clearly labeled, sealed container for collection by environmental health and safety personnel.[8]

Section 6: Emergency Procedures

A prompt and correct response to spills or exposure is essential.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation or a rash develops.[4]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Spill Response

The appropriate response depends on the size and location of the spill. This flowchart provides a decision-making guide for a small-scale laboratory spill (<100 mL). For larger spills, evacuate the area and contact emergency personnel.

SpillResponse Start Spill Occurs Alert Alert personnel in the immediate area. Assess the situation. Start->Alert PPE Don appropriate PPE: - Double nitrile gloves - Safety goggles & face shield - Lab coat Alert->PPE Ignition Eliminate all ignition sources (hot plates, stirrers, open flames). PPE->Ignition Contain Contain the spill. Create a dike around the liquid using absorbent pads or booms. Ignition->Contain Absorb Cover and absorb the spill. Use chemical absorbent pads or vermiculite. Work from outside in. Contain->Absorb Collect Collect the absorbed material. Use spark-proof tools (e.g., plastic scoop). Place in a heavy-duty plastic bag. Absorb->Collect Decon Decontaminate the spill area. Wipe down with soap and water. Collect->Decon Dispose Package and label waste. Seal the bag and affix a hazardous waste label. Decon->Dispose Report Report the incident to your supervisor and EHS. Dispose->Report

Caption: Decision and action flowchart for a small laboratory spill.

Spill Cleanup Protocol:

  • Alert & Assess: Alert others in the lab. Evaluate the spill size and potential hazards.[10]

  • PPE: Don the appropriate PPE as listed above.[11]

  • Control Ignition Sources: Turn off all nearby potential ignition sources.[12]

  • Containment: Prevent the spill from spreading by creating a barrier with absorbent pads or a non-reactive absorbent like vermiculite.[10]

  • Absorption: Apply absorbent material over the spill, starting from the edges and working inward.

  • Collection: Once the liquid is fully absorbed, carefully scoop the material using spark-proof tools into a designated hazardous waste bag.[12]

  • Decontamination: Clean the spill surface with soap and water.

  • Disposal: Seal the waste bag, label it clearly as hazardous waste containing 3-Allyl-4-(allyloxy)benzaldehyde, and arrange for disposal through your institution's environmental health and safety office.[8]

References

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee, Knoxville. [Link]

  • Flammable Liquid Spill Clean Up. (2021, January 15). Safety & Risk Services, The University of British Columbia. [Link]

  • Guide for Chemical Spill Response. American Chemical Society. [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). The City University of New York. [Link]

  • 3-Allyl-4-(allyloxy)benzaldehyde | C13H14O2 | CID 11413016. PubChem, National Center for Biotechnology Information. [Link]

  • 3-(allyloxy)benzaldehyde | CAS#:40359-32-8. Chemsrc. [Link]

  • 136433-45-9 | HF-7061 | 3-Allyl-4-(allyloxy)benzaldehyde 95%. Combi-Blocks via LabFind. [Link]

  • Safety Data Sheet: Benzaldehyde. Carl ROTH. [Link]

  • Qualitative Tier 2 Assessment: Benzaldehyde. Santos. [Link]

  • Inerting. (2025, August 19). Health and Safety Executive. [Link]

  • Inerting in the chemical industry. Linde Gas. [Link]

  • Chemical Storage Safety Guideline. The University of Queensland. [Link]

  • Inerting in Chemical Industries: Gas Selection & Safety Guide 2026. (2026, February 2). EPCLand. [Link]

  • Standard Operating Procedure for Chemical Handling and Storage. (2025, September 26). NY Creates. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Allyl-4-(allyloxy)benzaldehyde via Williamson ether synthesis.

Executive Summary & Strategic Significance 3-Allyl-4-(allyloxy)benzaldehyde (CAS: 136433-45-9) is a high-value bifunctional intermediate utilized in the development of UV-curable resins, advanced cross-linking polymers,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Significance

3-Allyl-4-(allyloxy)benzaldehyde (CAS: 136433-45-9) is a high-value bifunctional intermediate utilized in the development of UV-curable resins, advanced cross-linking polymers, and pharmaceutical heterocycles. Its structure features three distinct reactive sites: an aldehyde moiety for condensation reactions, an O-allyl ether for polymerization, and a C-allyl group introduced via Claisen rearrangement.

This Application Note provides a rigorous protocol for the Williamson ether synthesis of 3-Allyl-4-(allyloxy)benzaldehyde from its precursor, 3-allyl-4-hydroxybenzaldehyde. Unlike generic organic chemistry texts, this guide addresses the specific challenges of regioselectivity, moisture sensitivity, and the purification of "dual-allyl" systems.

Key Technical Insights:

  • Regiocontrol: Exclusive O-alkylation is achieved over C-alkylation by modulating base strength and solvent polarity.

  • Process Safety: The protocol prioritizes the use of acetone/potassium carbonate over hazardous NaH/DMF systems, enhancing scalability.

  • Self-Validation: Includes specific NMR diagnostic peaks to differentiate the O-allyl and C-allyl moieties.

Reaction Mechanism & Strategic Planning

The synthesis proceeds via an


 nucleophilic substitution.[1][2][3] The phenoxide anion, generated in situ by deprotonating 3-allyl-4-hydroxybenzaldehyde with a mild base (

), attacks the electrophilic carbon of allyl bromide.
Critical Process Parameters (CPPs)
  • Base Selection: Potassium carbonate (

    
    ) is preferred over Sodium hydride (NaH). While NaH is faster, it generates 
    
    
    
    gas and requires anhydrous DMF/THF.
    
    
    in acetone allows for a robust, moisture-tolerant process suitable for scale-up.
  • Catalysis: The addition of Potassium Iodide (KI) generates Allyl Iodide in situ (Finkelstein reaction), which is a superior electrophile (

    
     is a better leaving group than 
    
    
    
    ), significantly reducing reaction time.
  • Solvent: Acetone is the standard solvent due to its ease of removal. However, if the starting material solubility is poor, Acetonitrile (

    
    ) is the superior alternative for higher reflux temperatures (82°C vs 56°C).
    
Reaction Pathway Diagram

ReactionScheme SM 3-Allyl-4-hydroxybenzaldehyde (Nucleophile) Intermediate Transition State (SN2 Attack) SM->Intermediate Deprotonation Reagent Allyl Bromide (Electrophile) Reagent->Intermediate Base K2CO3 / Acetone (Base/Solvent) Base->Intermediate Product 3-Allyl-4-(allyloxy)benzaldehyde (Target Ether) Intermediate->Product -KBr, -CO2

Caption: Mechanistic pathway for the O-alkylation of the phenol precursor via SN2 substitution.

Experimental Protocol

Safety Warning: Allyl bromide is a lachrymator and alkylating agent. Work must be performed in a fume hood.

Materials & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Quantity (Example)
3-Allyl-4-hydroxybenzaldehyde Precursor1.0162.195.00 g
Allyl Bromide Reagent1.2120.984.47 g (3.2 mL)
Potassium Carbonate (

)
Base2.0138.218.52 g
Potassium Iodide (KI) Catalyst0.1166.000.51 g
Acetone (Anhydrous) Solvent----50 mL (10 vol)
Step-by-Step Procedure
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flush with nitrogen (

    
    ) to create an inert atmosphere.
    
  • Solubilization: Charge the RBF with 3-Allyl-4-hydroxybenzaldehyde (5.00 g) and Acetone (50 mL). Stir until fully dissolved.

  • Deprotonation: Add anhydrous Potassium Carbonate (8.52 g) and Potassium Iodide (0.51 g) to the solution. The mixture will form a suspension.[4]

    • Note: Grind the

      
       to a fine powder before addition to maximize surface area.
      
  • Reagent Addition: Add Allyl Bromide (3.2 mL) dropwise via syringe over 5 minutes.

    • Why: Slow addition prevents localized concentration hotspots that could favor side reactions.

  • Reflux: Heat the reaction mixture to a gentle reflux (

    
     oil bath temperature) for 4–6 hours .
    
    • Monitoring: Check progress via TLC (Hexane:EtOAc 4:1). The starting phenol (lower

      
      ) should disappear, and the ether product (higher 
      
      
      
      ) should appear.
  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (

      
      , 
      
      
      
      ) through a Celite pad or sintered glass funnel. Wash the filter cake with fresh acetone (2 x 10 mL).
    • Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a yellow oil.

  • Extraction:

    • Redissolve the residue in Ethyl Acetate (50 mL) and transfer to a separatory funnel.

    • Wash with Water (2 x 30 mL) to remove residual salts and DMF (if used).

    • Wash with Brine (1 x 30 mL).

    • Dry the organic layer over anhydrous Sodium Sulfate (

      
      ).[4][5]
      
  • Purification:

    • If the crude purity is >95% (by NMR), the oil can be used directly.

    • For high purity, perform Flash Column Chromatography using Silica Gel (230-400 mesh).

    • Eluent: Gradient from 100% Hexane

      
       90:10 Hexane:EtOAc.
      

Workflow Visualization

Workflow Start Start: Dissolve Precursor in Acetone AddBase Add K2CO3 + KI (Suspension formed) Start->AddBase AddAllyl Add Allyl Bromide (Dropwise) AddBase->AddAllyl Reflux Reflux 60°C (4-6 Hours) AddAllyl->Reflux Check TLC Check (Complete?) Reflux->Check Check->Reflux No (Continue Heating) Filter Filter Inorganic Salts Check->Filter Yes Evap Evaporate Solvent Filter->Evap Extract Extraction (EtOAc/Water) & Drying (Na2SO4) Evap->Extract Purify Column Chromatography (Hexane/EtOAc) Extract->Purify End Pure 3-Allyl-4-(allyloxy)benzaldehyde Purify->End

Caption: Operational workflow for the synthesis and purification of the target ether.

Characterization & Quality Control

To validate the structure, one must distinguish between the C-allyl (on the ring) and the O-allyl (ether linkage).

Expected


 NMR Data (

, 400 MHz):
MoietyChemical Shift (

)
MultiplicityIntegrationDiagnostic Feature
Aldehyde ~9.85Singlet (s)1HDistinctive downfield signal.
Aromatic 7.6 – 7.7Multiplet (m)2HH-2 and H-6 protons.
Aromatic 6.9 – 7.0Doublet (d)1HH-5 proton (ortho to ether).
O-Allyl (

)
4.65 Doublet (d)2HKey ID: Deshielded by Oxygen.
C-Allyl (

)
3.45 Doublet (d)2HKey ID: Shielded relative to O-allyl.
Vinyl (-CH=) 5.9 – 6.1Multiplet (m)2HOverlapping signals from both allyl groups.
Terminal (=CH2) 5.2 – 5.5Multiplet (m)4HTerminal alkene protons.

Interpretation Logic: The success of the reaction is confirmed by the appearance of the doublet at 4.65 ppm (


). If this peak is missing, the ether bond did not form. If the doublet at 3.45 ppm  is missing, the starting material was incorrect (likely 4-allyloxybenzaldehyde, not the rearranged 3-allyl precursor).

References

  • BenchChem. "4-(Allyloxy)benzaldehyde Application Notes." BenchChem Protocols, 2025.[4]

  • PrepChem. "Synthesis of 3-allyl-4-hydroxybenzaldehyde via Claisen Rearrangement." PrepChem.com, 2024.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11413016, 3-Allyl-4-(allyloxy)benzaldehyde." PubChem, 2025.[6][7]

  • Master Organic Chemistry. "The Williamson Ether Synthesis: Mechanism and Conditions." MasterOrganicChemistry.com, 2021.

  • Sigma-Aldrich. "Product Specification: 3-Allyl-4-hydroxybenzaldehyde." Merck KGaA, 2025.

Sources

Application

Application Notes and Protocols: 3-Allyl-4-(allyloxy)benzaldehyde as a Versatile Precursor for the Synthesis of Bioactive Pharmaceutical Compounds

For: Researchers, scientists, and drug development professionals. Introduction 3-Allyl-4-(allyloxy)benzaldehyde is a highly functionalized aromatic aldehyde that serves as a strategic starting material in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

3-Allyl-4-(allyloxy)benzaldehyde is a highly functionalized aromatic aldehyde that serves as a strategic starting material in the synthesis of a diverse array of complex organic molecules with significant pharmaceutical potential. Its unique molecular architecture, featuring two reactive allyl groups and an aldehyde functionality on a benzene ring, makes it a valuable precursor for the construction of novel molecular frameworks. This document provides a comprehensive guide to the properties, key transformations, and detailed protocols for the utilization of 3-Allyl-4-(allyloxy)benzaldehyde in the synthesis of bioactive compounds, with a particular focus on the synthesis of magnolol analogues, which have demonstrated promising therapeutic activities, including antioxidant and cannabinoid receptor modulation.[1]

The strategic importance of this precursor lies in its propensity to undergo the aromatic Claisen rearrangement, a powerful and atom-economical carbon-carbon bond-forming reaction.[2][3] This thermal[4][4]-sigmatropic rearrangement provides a direct route to ortho-allyl phenols, which are key intermediates in the synthesis of numerous natural products and pharmaceutical agents.[5]

Physicochemical Properties of 3-Allyl-4-(allyloxy)benzaldehyde

A thorough understanding of the physicochemical properties of a precursor is fundamental for its effective use in synthetic chemistry. The following table summarizes the key properties of 3-Allyl-4-(allyloxy)benzaldehyde.

PropertyValueSource
CAS Number 136433-45-9PubChem[6]
Molecular Formula C₁₃H₁₄O₂PubChem[6]
Molecular Weight 202.25 g/mol PubChem[6]
Appearance LiquidSigma-Aldrich[7]
IUPAC Name 4-(allyloxy)-3-allylbenzaldehydePubChem[6]
InChI Key UUGSYFSEGOEBDY-UHFFFAOYSA-NPubChem[6]
SMILES C=CCCOc1cc(C=O)ccc1CC=CPubChem[6]

Core Synthetic Strategy: The Aromatic Claisen Rearrangement

The cornerstone of the synthetic utility of 3-Allyl-4-(allyloxy)benzaldehyde is the aromatic Claisen rearrangement. This intramolecular, concerted pericyclic reaction involves the thermal rearrangement of the allyl ether to an ortho-allyl phenol.[2][3] This transformation is highly efficient for introducing an allyl group onto the aromatic ring at a specific position, thereby generating a versatile intermediate for further elaboration.

The general mechanism of the aromatic Claisen rearrangement is depicted below. The reaction proceeds through a cyclic, six-membered transition state, followed by tautomerization to restore the aromaticity of the phenyl ring.[5]

Claisen_Rearrangement start 3-Allyl-4-(allyloxy)benzaldehyde intermediate [3,3]-Sigmatropic Rearrangement (Transition State) start->intermediate Heat (Δ) product 3,5-Diallyl-4-hydroxybenzaldehyde intermediate->product Tautomerization

Caption: General workflow of the Claisen Rearrangement.

Application Protocol: Synthesis of a Magnolol Analogue Precursor

This section provides a detailed, two-step protocol for the synthesis of 3,5-diallyl-4-hydroxybenzaldehyde, a key intermediate for the synthesis of magnolol and its analogues. The protocol begins with the synthesis of the precursor 4-allyloxy-3-allylbenzaldehyde, which is identical to the topic compound, starting from 4-hydroxy-3-allylbenzaldehyde. This is followed by the Claisen rearrangement.

Part 1: Synthesis of 3-Allyl-4-(allyloxy)benzaldehyde

This protocol describes the O-allylation of 4-hydroxy-3-allylbenzaldehyde.

Materials:

  • 4-hydroxy-3-allylbenzaldehyde

  • Allyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Standard glassware for extraction and chromatography

Procedure:

  • To a solution of 4-hydroxy-3-allylbenzaldehyde (1 equivalent) in anhydrous acetone in a round-bottom flask, add potassium carbonate (2 equivalents).

  • Stir the suspension vigorously at room temperature for 20 minutes.

  • Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford pure 3-Allyl-4-(allyloxy)benzaldehyde.

Synthesis_Workflow start 4-hydroxy-3-allylbenzaldehyde reagents Allyl bromide, K₂CO₃, Acetone reflux Reflux (4-6 h) reagents->reflux workup Filtration & Concentration reflux->workup extraction Aqueous Workup & Extraction workup->extraction purification Column Chromatography extraction->purification product 3-Allyl-4-(allyloxy)benzaldehyde purification->product

Caption: Experimental workflow for the synthesis of the title compound.

Part 2: Claisen Rearrangement to 3,5-Diallyl-4-hydroxybenzaldehyde

This protocol details the thermal rearrangement of 3-Allyl-4-(allyloxy)benzaldehyde.

Materials:

  • 3-Allyl-4-(allyloxy)benzaldehyde

  • N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) (high-boiling solvent)

  • Dichloromethane

  • Water

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

  • Round-bottom flask equipped with a reflux condenser and thermometer

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Standard glassware for extraction and chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-Allyl-4-(allyloxy)benzaldehyde in a minimal amount of a high-boiling solvent such as DMF or NMP.[8]

  • Heat the solution to a high temperature, typically in the range of 180-220 °C, and maintain it under reflux.[8] The progress of the reaction should be monitored by TLC.

  • Continue heating for several hours (e.g., 3-6 hours) until the starting material is consumed.[8]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with water and extract the product with dichloromethane (3 x 50 mL).[8]

  • Combine the organic layers and wash with saturated brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[8]

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford pure 3,5-diallyl-4-hydroxybenzaldehyde.[9]

Further Synthetic Applications: Towards Magnolol Analogues

The synthesized 3,5-diallyl-4-hydroxybenzaldehyde is a valuable intermediate for the synthesis of magnolol and its analogues, which are biphenyl-type neolignans with a range of biological activities.[1] The aldehyde group can be further manipulated, for instance, through oxidation to a carboxylic acid, reduction to an alcohol, or used in coupling reactions to construct the biphenyl scaffold characteristic of magnolol.

A plausible subsequent step towards a magnolol-like core would involve a Suzuki-Miyaura cross-coupling reaction.[4][10] This would typically require the conversion of the aldehyde to a less reactive group and the introduction of a halide (e.g., bromine or iodine) onto the aromatic ring, or conversion to a boronic acid/ester.

Drug_Discovery_Workflow start 3-Allyl-4-(allyloxy)benzaldehyde claisen Claisen Rearrangement start->claisen intermediate 3,5-Diallyl-4-hydroxybenzaldehyde claisen->intermediate functionalization Functional Group Interconversion (e.g., Halogenation) intermediate->functionalization coupling Suzuki-Miyaura Coupling functionalization->coupling product Magnolol Analogue coupling->product bioassay Biological Screening product->bioassay

Caption: A potential workflow for drug discovery.

Conclusion

3-Allyl-4-(allyloxy)benzaldehyde is a versatile and valuable precursor in the synthesis of pharmaceutical compounds. Its ability to undergo a predictable and efficient Claisen rearrangement provides access to highly functionalized ortho-allyl phenols, which are key building blocks for a variety of bioactive molecules, including the promising class of magnolol analogues. The detailed protocols provided herein offer a solid foundation for researchers to explore the rich chemistry of this precursor and to develop novel therapeutic agents. The strategic application of this compound, coupled with modern synthetic methodologies, opens up numerous avenues for the discovery and development of new drugs.

References

  • ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. Available at: [Link]

  • PubMed. Available at: [Link]

  • ResearchGate. Available at: [Link]

  • Semantic Scholar. Available at: [Link]

  • Royal Society of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Available at: [Link]

  • Wikipedia. Available at: [Link]

  • ResearchGate. Available at: [Link]

  • PubMed. Available at: [Link]

  • National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Available at: [Link]

Sources

Method

Application Note: High-Fidelity Synthesis of 3-Allyl-4-Hydroxybenzaldehyde via Thermal Claisen Rearrangement

Executive Summary This application note details the synthetic pathway for 3-allyl-4-hydroxybenzaldehyde , a critical intermediate in the development of heterocyclic pharmaceuticals and fragrance compounds. The protocol u...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic pathway for 3-allyl-4-hydroxybenzaldehyde , a critical intermediate in the development of heterocyclic pharmaceuticals and fragrance compounds. The protocol utilizes the Claisen rearrangement , a powerful carbon-carbon bond-forming reaction that transforms an aryl allyl ether (4-allyloxybenzaldehyde) into an ortho-allylated phenol.[1]

Unlike standard alkylation methods which often suffer from poly-alkylation or poor regioselectivity, the thermal Claisen rearrangement guarantees exclusive migration of the allyl group to the ortho position relative to the oxygen, ensuring high structural fidelity. This guide prioritizes the solvent-mediated thermal rearrangement over neat heating to provide superior thermal control and safety in a professional laboratory setting.

Scientific Background & Mechanism[1][2]

Mechanistic Insight

The transformation proceeds via a concerted, suprafacial [3,3]-sigmatropic rearrangement .

  • Initiation: Thermal energy excites the 4-allyloxybenzaldehyde molecule.

  • Transition State: The molecule adopts a chair-like six-membered transition state. The

    
    -bond of the allyl group attacks the aromatic ring at the ortho position (C3), while the C-O bond breaks.
    
  • Intermediate: A non-aromatic cyclohexadienone intermediate is formed.

  • Tautomerization: Rapid enolization restores aromaticity, yielding the final phenol product, 3-allyl-4-hydroxybenzaldehyde.

Regioselectivity

For 4-allyloxybenzaldehyde, the para position is occupied by the aldehyde group. The allyl group is forced to migrate to the meta position of the benzaldehyde scaffold (which is ortho to the hydroxyl group), resulting exclusively in the 3-allyl isomer.

Safety & Hazard Assessment

Critical Warning: This protocol involves high temperatures (>180°C).

  • Thermal Hazards: The reaction requires heating near the flash points of common high-boiling solvents. Use a calibrated oil bath and a blast shield.

  • Chemical Hazards:

    • 4-Allyloxybenzaldehyde: Irritant.[2][3]

    • N,N-Diethylaniline: Toxic by inhalation and skin contact; distinct amine odor. Handle only in a fume hood.

    • 3-Allyl-4-hydroxybenzaldehyde: Causes serious eye damage (H318) and respiratory irritation (H335).

  • Pressure: If running neat (solvent-free) on a large scale, the exotherm can be uncontrollable. This protocol uses a solvent to act as a heat sink.[1]

Materials & Equipment

Reagents
ReagentRolePurity
4-Allyloxybenzaldehyde Substrate>98%
N,N-Diethylaniline High-Boiling Solvent>99%
Ethyl Acetate Extraction SolventACS Grade
Hydrochloric Acid (1M) Wash SolutionACS Grade
Magnesium Sulfate Drying AgentAnhydrous
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser with inert gas inlet (Nitrogen/Argon)

  • Calibrated oil bath or heating mantle with temperature probe

  • Magnetic stirrer[4]

  • Separatory funnel

Experimental Protocol

Phase 1: Reaction Setup
  • Assembly: Equip a dry 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal temperature probe. Flush the system with nitrogen for 10 minutes.

  • Loading: Charge the flask with 4-allyloxybenzaldehyde (10.0 g, 61.7 mmol) .

  • Solvation: Add N,N-diethylaniline (30 mL) . The solvent volume should be sufficient to maintain a stirrable solution but concentrated enough to promote the rearrangement kinetics.

    • Note: N,N-Diethylaniline (bp ~217°C) allows the reaction to reach the required activation temperature (~200°C) without requiring a sealed tube.

Phase 2: Thermal Rearrangement
  • Heating: Gradually heat the oil bath to 210°C . The internal reaction temperature should stabilize between 195°C and 205°C .

  • Reflux: Maintain gentle reflux.

  • Monitoring: Monitor reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes).

    • Starting Material R_f: ~0.6 (Non-polar ether)

    • Product R_f: ~0.3 (Polar phenol, stains strongly with FeCl3 or KMnO4)

  • Duration: The reaction typically reaches completion in 4 to 6 hours . Do not overheat for prolonged periods to avoid polymerization of the styrenic double bond.

Phase 3: Workup & Isolation
  • Cooling: Cool the mixture to room temperature (25°C).

  • Dilution: Dilute the dark reaction mixture with Ethyl Acetate (100 mL) .

  • Acid Wash (Critical): Transfer to a separatory funnel. Wash the organic layer with 1M HCl (3 x 50 mL) .

    • Purpose: This step converts the N,N-diethylaniline solvent into its water-soluble hydrochloride salt, effectively removing it from the organic phase.

  • Neutralization: Wash the organic layer with Brine (50 mL) .

  • Drying: Dry the organic phase over anhydrous Magnesium Sulfate (MgSO4) , filter, and concentrate under reduced pressure.

Phase 4: Purification
  • Crude Analysis: The crude oil is typically a brown viscous liquid.

  • Crystallization: Dissolve the residue in a minimum amount of hot toluene or benzene/hexane mixture. Allow to cool slowly to 4°C.

  • Alternative (Flash Chromatography): If crystallization fails, purify via silica gel chromatography (Gradient: 0% -> 20% EtOAc in Hexanes).

  • Yield: Expected yield is 75-85% .

Analytical Validation

The following data parameters confirm the identity of 3-allyl-4-hydroxybenzaldehyde.

TechniqueExpected Signal / CharacteristicStructural Assignment
1H NMR (CDCl3)

9.86 (s, 1H)
Aldehyde proton (-CHO)

7.6 - 7.7 (m, 2H)
Aromatic protons (H2, H6)

6.9 - 7.0 (d, 1H)
Aromatic proton (H5, ortho to OH)

5.9 - 6.1 (m, 1H)
Allylic methine (-CH=)

5.1 - 5.2 (m, 2H)
Terminal alkene (=CH2)

3.45 (d, 2H)
Benzylic methylene (-CH2-)

~6.0 (s, broad)
Phenolic -OH (Exchangeable)
IR Spectroscopy 3200 - 3400 cm

(Broad)
O-H Stretch (Phenol)
1670 - 1690 cm

(Strong)
C=O[5][6] Stretch (Conjugated Aldehyde)
Physical State Light yellow crystalline solidMP: ~58-60°C

Process Visualization

The following diagram illustrates the logical workflow and critical control points for the synthesis.

ClaisenRearrangement cluster_safety Safety Controls Start Start: 4-Allyloxybenzaldehyde Solvent Add Solvent: N,N-Diethylaniline Start->Solvent Heat Thermal Activation (200°C, 4-6 Hours) Solvent->Heat TS Transition State: [3,3]-Sigmatropic Rearrangement Heat->TS Energy Input Taut Re-aromatization (Tautomerization) TS->Taut Concerted Mechanism Workup Workup: Dilute w/ EtOAc Wash w/ 1M HCl (Remove Amine) Taut->Workup Crude Mixture Purify Purification: Recrystallization or Column Chrom. Workup->Purify Product Final Product: 3-Allyl-4-Hydroxybenzaldehyde Purify->Product Isolated Yield 75-85%

Caption: Workflow diagram depicting the thermal Claisen rearrangement process, highlighting the critical acid-wash step for solvent removal.

References

  • PrepChem. (n.d.). Synthesis of 3-allyl-4-hydroxybenzaldehyde. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.). 3-Allyl-4-hydroxybenzaldehyde | C10H10O2. Retrieved from [Link]

Sources

Application

Purification of crude 3-Allyl-4-(allyloxy)benzaldehyde using column chromatography.

Application Note: Purification of Crude 3-Allyl-4-(allyloxy)benzaldehyde via Flash Column Chromatography Executive Summary & Compound Profile This technical guide details the purification of 3-Allyl-4-(allyloxy)benzaldeh...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification of Crude 3-Allyl-4-(allyloxy)benzaldehyde via Flash Column Chromatography

Executive Summary & Compound Profile

This technical guide details the purification of 3-Allyl-4-(allyloxy)benzaldehyde , a critical intermediate often synthesized via the Claisen rearrangement of 4-(allyloxy)benzaldehyde followed by O-allylation. The crude reaction mixture typically contains the target aldehyde, unreacted phenolic precursor (3-allyl-4-hydroxybenzaldehyde), inorganic salts, and traces of allyl halides.

High-purity isolation is achieved using Flash Column Chromatography on silica gel. This protocol prioritizes the separation of the non-polar bis-allylated product from the more polar phenolic starting material using a shallow gradient of Hexanes and Ethyl Acetate.

Target Compound Specifications
PropertyDataNotes
IUPAC Name 3-Allyl-4-(allyloxy)benzaldehyde
CAS Number 136433-45-9
Molecular Formula

Molecular Weight 202.25 g/mol
Physical State Pale yellow oil or low-melting solidTendency to oxidize to acid if stored improperly.
Predicted LogP ~3.1Moderately lipophilic.
Key Impurities 3-Allyl-4-hydroxybenzaldehyde (Phenol)Significantly more polar (H-bond donor).
Detection UV (254 nm), DNP StainAldehyde functionality stains orange/red.

Pre-Purification Assessment & Strategy

Before committing the crude material to the column, a Thin Layer Chromatography (TLC) assessment is mandatory to define the separation window (


).
TLC Method Development
  • Stationary Phase: Silica Gel 60

    
     aluminum-backed plates.
    
  • Mobile Phase: Hexanes : Ethyl Acetate (8:2 v/v).

  • Visualization:

    • UV (254 nm): Both product and aromatic impurities quench fluorescence (appear dark).

    • 2,4-Dinitrophenylhydrazine (DNP) Stain: Specific for aldehydes. The product will appear as a distinct orange spot.

    • Potassium Permanganate (

      
      ):  Stains the allyl alkene groups (brown/yellow).
      

Self-Validating Logic: The phenolic impurity (3-allyl-4-hydroxybenzaldehyde) possesses a free hydroxyl group, making it significantly more polar than the target ether.

  • Target

    
    :  ~0.50 – 0.60 (in 8:2 Hex:EtOAc)
    
  • Impurity

    
    :  ~0.25 – 0.35
    
  • Criterion: If

    
    , the gradient must be made shallower (e.g., 95:5 Hex:EtOAc).
    
Sample Preparation (Dry Loading)
  • Why Dry Load? The crude oil is likely soluble in dichloromethane (DCM) but may precipitate or streak if loaded directly in a Hexane-rich mobile phase. Dry loading ensures a tight band.

  • Protocol: Dissolve crude oil in minimal DCM. Add silica gel (1:2 w/w ratio of crude to silica). Evaporate solvent under reduced pressure until a free-flowing powder is obtained.

Detailed Purification Protocol

Column Packing
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Column Dimensions: Use a 1:30 to 1:50 ratio of crude mass to silica mass.

    • Example: For 1.0 g crude, use 30–50 g silica.

  • Slurry Method: Suspend silica in 100% Hexanes . Pour into the column to prevent air bubbles.

Elution Gradient

The separation relies on a step-gradient to elute non-polar impurities first, followed by the product, leaving the polar phenol on the column or eluting it late.

StepSolvent System (Hexane : EtOAc)Volume (Column Volumes - CV)Objective
1 100 : 0 2 CVElute trace allyl bromide and non-polar grease.
2 95 : 5 3 CVBegin moving the product; stabilize baseline.
3 90 : 10 5-8 CVTarget Elution Window. Collect fractions here.
4 80 : 20 3 CVFlush remaining product and elute polar phenol impurity.
Fraction Collection & Monitoring
  • Collect fractions approx. 1/10th of the column volume.

  • Check-Point: Spot every 3rd fraction on a TLC plate.

  • Visualization: Use UV first. If ambiguous, dip in DNP stain and heat. The product is the fast-moving aldehyde .

  • Pooling: Only pool fractions containing the pure upper spot. Do not include "mixed" fractions containing the tail of the product and the head of the phenol impurity.

Visualization of Workflow

The following diagram illustrates the decision logic and purification flow, ensuring the user understands the critical separation of the phenolic intermediate from the allylated product.

Method

Application Note: Chemoselective Derivatization of 3-Allyl-4-(allyloxy)benzaldehyde

Abstract & Strategic Overview 3-Allyl-4-(allyloxy)benzaldehyde (CAS: 136433-45-9) is a high-value, bio-based building block derived from vanillin. Its structural uniqueness lies in its dual-functionality : a reactive ald...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

3-Allyl-4-(allyloxy)benzaldehyde (CAS: 136433-45-9) is a high-value, bio-based building block derived from vanillin. Its structural uniqueness lies in its dual-functionality : a reactive aldehyde core flanked by two allyl groups (one O-allyl, one C-allyl). This configuration makes it a critical precursor for high-performance epoxy resins, dental composites, and pharmaceutical intermediates.

However, this multifunctionality presents a chemoselectivity challenge . Standard aldehyde derivatization protocols (e.g., KMnO₄ oxidation) will indiscriminately attack the electron-rich allyl olefins, leading to polymerization or oxidative cleavage.

This guide provides validated, chemoselective protocols to derivatize the aldehyde group while preserving the allyl functionalities , enabling downstream thiol-ene "click" chemistry or polymerization.

Decision Pathway: Selecting the Right Protocol

Before initiating synthesis, consult the decision matrix below to match your end-goal with the appropriate chemoselective strategy.

ReactionPathway Start 3-Allyl-4-(allyloxy) benzaldehyde Target Target Application? Start->Target PathOx Carboxylic Acid (Monomer Synthesis) Target->PathOx Acid Functionalization PathRed Benzyl Alcohol (Intermediate) Target->PathRed Reduction PathSchiff Schiff Base/Imine (Curing Agents) Target->PathSchiff N-Linkage ProdOx Pinnick Oxidation (NaClO2 + Scavenger) PathOx->ProdOx Preserves Alkenes ProdRed Luche Reduction (NaBH4 + CeCl3) PathRed->ProdRed 1,2-Addition ProdSchiff Dehydrative Condensation (Amine + Mol. Sieves) PathSchiff->ProdSchiff Reversible

Figure 1: Chemoselective decision tree for aldehyde derivatization. Note the specific selection of Pinnick and Luche conditions to avoid alkene side-reactions.

Module A: Chemoselective Oxidation to Carboxylic Acid

Target Product: 3-Allyl-4-(allyloxy)benzoic acid Application: Monomers for polyesters; precursors for esterification.

The Challenge: "The Oxidative Trap"

Using Jones Reagent (CrO₃/H₂SO₄) or Potassium Permanganate (KMnO₄) is strictly contraindicated . These reagents will oxidize the allyl double bonds, resulting in diols or cleavage to shorter chain acids.

The Solution: Pinnick Oxidation (Lindgren Modification)

The Pinnick oxidation uses Sodium Chlorite (NaClO₂) as the oxidant.[1][2] Crucially, it generates Hypochlorous Acid (HOCl) as a byproduct, which can react with alkenes. Therefore, a scavenger (2-methyl-2-butene) is required to intercept the HOCl.[1]

Protocol A: Step-by-Step

Scale: 10 mmol input

  • Preparation of Solvent System:

    • Mix 30 mL tert-Butanol (t-BuOH) and 10 mL Water .

    • Why: t-BuOH solubilizes the organic aldehyde, while water is necessary for the inorganic salts.

  • Reagent Setup:

    • Dissolve 10 mmol (2.02 g) of 3-Allyl-4-(allyloxy)benzaldehyde in the solvent mixture.

    • Add 60 mmol (4.2 g) of 2-methyl-2-butene (Scavenger).

    • Add 12 mmol (1.44 g) of Sodium Dihydrogen Phosphate (NaH₂PO₄) (Buffer).

  • Oxidation Initiation:

    • Cool the mixture to 0°C (Ice bath).

    • Dissolve 30 mmol (2.71 g) of Sodium Chlorite (NaClO₂) in 10 mL water.

    • Add the NaClO₂ solution dropwise over 20 minutes. Caution: Exothermic.

  • Monitoring:

    • Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • IPC (In-Process Control): TLC (Hexane:EtOAc 3:1). Aldehyde spot (Rf ~0.6) should disappear; Acid spot (baseline) appears.

  • Workup:

    • Acidify to pH 2 with 1N HCl.

    • Extract 3x with Ethyl Acetate.

    • Wash combined organics with Brine. Dry over Na₂SO₄.[3]

    • Concentrate in vacuo.

Yield Expectation: 85–92% Validation: ¹H NMR should show loss of aldehyde proton (9.8 ppm) and retention of allyl multiplets (5.9–6.1 ppm).

Module B: Schiff Base Formation (Imine Synthesis)

Target Product: N-substituted Imines Application: Epoxy curing agents, dynamic covalent networks (vitrimers).

The Challenge: Equilibrium Management

Imine formation is reversible. Water generated during the reaction can hydrolyze the product back to the starting material.

Protocol B: Dehydrative Condensation

Scale: 10 mmol input

  • Reagent Setup:

    • Dissolve 10 mmol of 3-Allyl-4-(allyloxy)benzaldehyde in 25 mL anhydrous Ethanol or Toluene .

    • Add 10 mmol of primary amine (e.g., n-Butylamine or p-Anisidine).

  • Catalysis & Water Removal:

    • Add 0.1 mmol (cat.) Glacial Acetic Acid .[4]

    • Critical Step: Add 2g of activated 4Å Molecular Sieves directly to the flask OR use a Dean-Stark trap if refluxing in Toluene.

  • Reaction:

    • Stir at RT for 6 hours (aliphatic amines) or Reflux for 4 hours (aromatic amines).

  • Workup:

    • Filter off molecular sieves.

    • Evaporate solvent under reduced pressure.

    • Recrystallize from Ethanol/Hexane if solid.

Comparative Data & Troubleshooting

Solvent Compatibility Table
SolventSuitabilityNotes
Dichloromethane (DCM) HighExcellent for extraction; poor for Pinnick oxidation (phase separation issues).
t-Butanol Optimal Best for Pinnick oxidation; suppresses side reactions.
Ethanol HighIdeal for Schiff base; green solvent.
Acetone LowAvoid in aldol-type reactions (can self-condense).
Troubleshooting Guide
  • Issue: Low yield in Pinnick Oxidation.

    • Root Cause:[5][6][7][8] HOCl attacking the alkene.

    • Fix: Increase 2-methyl-2-butene scavenger to 10 equivalents. Ensure vigorous stirring.

  • Issue: Imine hydrolysis during workup.

    • Root Cause:[5][6][7][8] Acidic silica gel during purification.

    • Fix: Neutralize silica with 1% Triethylamine or use basic alumina.

Experimental Workflow Diagram

Workflow Input Input: 10mmol Aldehyde + 30mL t-BuOH/H2O AddScavenger Add Scavenger: 2-methyl-2-butene (6 eq) Input->AddScavenger AddOxidant Add Oxidant: NaClO2 (3 eq) at 0°C AddScavenger->AddOxidant Buffering (NaH2PO4) Monitor Monitor: TLC (Disappearance of CHO) AddOxidant->Monitor 2-4 Hours Quench Quench & Acidify (pH 2) Monitor->Quench Complete Isolate Isolate: Extraction (EtOAc) Quench->Isolate

Figure 2: Workflow for the Pinnick Oxidation of 3-Allyl-4-(allyloxy)benzaldehyde.

References

  • PubChem. "3-Allyl-4-(allyloxy)benzaldehyde Compound Summary."[9] National Library of Medicine. [Link]

  • Lindgren, B. O., & Nilsson, T. "Preparation of Carboxylic Acids from Aldehydes by Oxidation with Chlorite." Acta Chemica Scandinavica, 1973. (Foundational Method for Pinnick Oxidation).[2][10][11]

  • Kraus, G. A., & Taschner, M. J. "Model Studies for the Synthesis of Quassinoids." Journal of Organic Chemistry, 1980. (Introduction of 2-methyl-2-butene scavenger).

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the yield of the Claisen rearrangement of allyloxy benzaldehydes.

Technical Support Center: Advanced Synthesis Optimization Subject: Yield Improvement Strategies for Claisen Rearrangement of Allyloxy Benzaldehydes Ticket ID: CL-RGT-CHO-001 Support Tier: Level 3 (Senior Application Scie...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis Optimization Subject: Yield Improvement Strategies for Claisen Rearrangement of Allyloxy Benzaldehydes Ticket ID: CL-RGT-CHO-001 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The "Aldehyde Paradox"

Welcome to the technical support center. You are likely encountering low yields (30-50%) with allyloxy benzaldehydes, characterized by incomplete conversion or the formation of intractable "black tars."

The Core Problem: While the Claisen rearrangement is a concerted [3,3]-sigmatropic shift, the benzaldehyde moiety introduces two distinct antagonistic factors:

  • Electronic Deactivation: The formyl group (-CHO) is a strong electron-withdrawing group (EWG). If located para or ortho to the allyloxy group, it decreases the electron density of the aromatic ring, raising the activation energy (

    
    ) required to reach the chair-like transition state.
    
  • Thermal Instability: The high temperatures required to overcome this

    
     (often >180°C) frequently exceed the thermal stability of the aldehyde, leading to oxidation (benzoic acids) or radical polymerization before the rearrangement is complete.
    

This guide provides the protocols to bypass these thermodynamic bottlenecks.

Diagnostic Workflow

Before altering your protocol, use this decision tree to identify the specific failure mode of your current experiment.

ClaisenOptimization Start START: Characterize Crude Mixture Problem1 Issue: Unreacted Starting Material (Clean NMR, low conversion) Start->Problem1 Problem2 Issue: Complex Mixture / Black Tar (Loss of mass balance) Start->Problem2 Problem3 Issue: Wrong Product formed (Coumaran/Dihydrobenzofuran) Start->Problem3 Sol1 CAUSE: High Activation Energy ACTION: Switch to Microwave (Neat) or Lewis Acid Catalysis Problem1->Sol1 Sol2 CAUSE: Thermal Decomposition/Oxidation ACTION: Remove Solvent (Neat) Add BHT (Radical Scavenger) Degas thoroughly Problem2->Sol2 Sol3 CAUSE: Post-Rearrangement Cyclization ACTION: Acetylate in-situ (Ac2O) or Control pH (Avoid Acidic Workup) Problem3->Sol3

Figure 1: Diagnostic logic for identifying yield-limiting factors in allyloxy benzaldehyde rearrangement.

Critical Optimization Strategies

Strategy A: Microwave-Assisted Solvent-Free Synthesis (Recommended)

This is the most effective method for benzaldehydes. Conventional heating in solvents like N,N-diethylaniline (DEA) or decalin is inefficient because the solvent acts as a heat sink and makes isolation difficult.

  • Mechanism: Microwave irradiation provides direct dielectric heating. Since the aldehyde is polar, it couples well with the field.

  • Why it works: It allows you to reach the necessary transition temperature (

    
    ) in seconds rather than hours, minimizing the time window for the aldehyde to decompose.
    
Strategy B: Lewis Acid Catalysis (The "Low Temp" Route)

If you lack microwave access, you must lower the activation energy chemically.

  • Challenge: Standard Lewis acids (e.g.,

    
    ) will coordinate to the aldehyde carbonyl oxygen (hard base) rather than the ether oxygen, killing the reaction.
    
  • Solution: Use

    
      (Boron trichloride) at low temperatures (-78°C to RT) or protect the aldehyde first. 
    
    
    
    is oxophilic enough to trigger the rearrangement but requires careful stoichiometry.

Comparative Data: Thermal vs. Microwave

The following data summarizes average yields for 4-allyloxybenzaldehyde rearrangement across different methodologies.

MethodologyReaction ConditionsTimeYieldPurity Profile
Thermal (Classic) Reflux in N,N-diethylaniline (215°C)12-24 hrs45-55%Low (Tars present)
Thermal (Neat) Sealed tube, Argon, 200°C6 hrs60-65%Moderate
Lewis Acid

(1.1 eq), DCM, -78°C

RT
4 hrs70-75%High (Requires dry technique)
Microwave (Neat) 300W, 190-210°C, Solvent-free 10-20 min 85-92% Excellent

Detailed Protocols

Protocol 1: Microwave-Assisted Rearrangement (High Yield)

Best for: 2-allyloxybenzaldehyde, 4-allyloxybenzaldehyde, and substituted derivatives.

Reagents:

  • Substrate: Allyloxy benzaldehyde (1.0 equiv)

  • Additive: Silica Gel (Optional, acts as solid support/catalyst)

  • Solvent: None (Neat)

Step-by-Step:

  • Preparation: Mix the allyloxy benzaldehyde (1 mmol) thoroughly with silica gel (200 mg) if the substrate is a liquid. If solid, use it neat.

  • Vessel: Place in a G10 or G30 microwave process vial. Cap with a Teflon-lined septum.

  • Inert Atmosphere: Purge the vial with Argon for 2 minutes. Crucial: Oxygen accelerates aldehyde degradation.

  • Irradiation:

    • Set mode to Dynamic (maintain Target T).

    • Target Temperature: 200°C .

    • Hold Time: 15 minutes .

    • Stirring: High.

  • Workup:

    • Allow to cool to 50°C.

    • Add EtOAc (5 mL) to the vial and sonicate to extract the product from the silica/vial walls.

    • Filter through a small pad of Celite.

    • Concentrate.

  • Purification: Flash chromatography (Hexane:EtOAc 9:1). The phenol product is usually more polar than the starting ether.

Protocol 2: Lewis Acid Catalyzed ( )

Best for: Substrates sensitive to high heat.

Step-by-Step:

  • Setup: Flame-dry a 2-neck flask under

    
    .
    
  • Dissolution: Dissolve allyloxy benzaldehyde (1.0 equiv) in anhydrous

    
     (0.1 M).
    
  • Cooling: Cool to -78°C (Dry ice/Acetone).

  • Addition: Add

    
     (1.0 M in DCM, 1.1 equiv) dropwise. Note: The solution often turns deep yellow/orange due to complexation.
    
  • Reaction: Stir at -78°C for 1 hour, then slowly warm to Room Temperature over 3 hours.

  • Quench: Pour into ice-cold

    
     (saturated). Do not use strong acid or base.
    
  • Extraction: Extract with DCM (3x), dry over

    
    .
    

Troubleshooting FAQ

Q: My product is cyclizing to a dihydrobenzofuran (coumaran). How do I stop this? A: This "abnormal" Claisen product forms if the phenol reacts with the allyl double bond, usually catalyzed by acid or extreme heat.

  • Fix: Add acetic anhydride (

    
    ) and Sodium Acetate to the reaction mixture. This traps the phenol as an acetate ester immediately upon formation, preventing cyclization. You can hydrolyze the ester later.
    

Q: I see a spot on TLC that doesn't move (baseline). A: This is likely the polymerized aldehyde or benzoic acid salt.

  • Fix: Ensure your starting material is free of benzoic acid before starting (wash with

    
    ). Use the Microwave protocol to minimize thermal exposure time.
    

Q: Can I use


? 
A: 

is risky with benzaldehydes because it binds very strongly to the carbonyl, potentially deactivating the ring too much.

or

are preferred for this specific substrate class.

References

  • Microwave-Assisted Claisen Rearrangement

    • Title: Iron (III) Chloride Catalyzed Claisen Rearrangement Reaction of Allyloxyarenes under Microwave Conditions.[1]

    • Source: Scientific Research Publishing.
    • URL:[Link]

  • General Mechanism & Protocols

    • Title: Application Notes and Protocols: Claisen Rearrangement of 2-(Allyloxy)-3-bromobenzaldehyde.[2]

    • Source: BenchChem.[2]

  • Lewis Acid Catalysis

    • Title: Development of a New Lewis Acid-Catalyzed Claisen Rearrangement.[3][4][5]

    • Source: J. Am. Chem. Soc.[3] (Yoon, Dong, MacMillan).[4]

    • URL:[Link]

  • Microwave vs Thermal Effects

    • Title: Microwave-assisted organic syntheses: microwave effect on intramolecular reactions – the Claisen rearrangement.

    • Source: Royal Society of Chemistry (RSC).
    • URL:[Link]

Sources

Optimization

Challenges in the purification of liquid benzaldehyde compounds.

Technical Support Center: Benzaldehyde Purification & Handling Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Introduction: The Instability Paradox Welcome. If you are acce...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzaldehyde Purification & Handling

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic:

Introduction: The Instability Paradox

Welcome. If you are accessing this guide, you are likely facing the "Benzaldehyde Paradox": it is one of the most common reagents in organic synthesis, yet one of the most frustrating to maintain in a pure state.

As a Senior Application Scientist, I often see researchers fail not because of complex chemistry, but because they underestimate Autoxidation . Benzaldehyde does not just "spoil"; it actively consumes oxygen from the air via a radical chain mechanism to form benzoic acid.[1] This impurity catalyzes further decomposition and alters stoichiometry in sensitive reactions (e.g., nucleophilic additions).

This guide is structured as a dynamic troubleshooting workflow to restore your reagent to analytical grade.

Module 1: The "White Crystal" Phenomenon (Oxidation)

User Question: “My liquid benzaldehyde has developed white needle-like crystals at the bottom of the bottle. Can I just filter them out and use the liquid?”

Technical Diagnosis: The crystals are Benzoic Acid .[2] While filtration removes the bulk solid, the remaining liquid is saturated with dissolved acid, which will act as a proton source and potentially quench acid-sensitive reagents (like Grignards or organolithiums).

The Mechanism of Failure (Autoxidation): You must understand why this happens to prevent recurrence. It is a radical chain reaction initiated by light or trace metals.

Benzaldehyde_Autoxidation Benz Benzaldehyde (Ph-CHO) Radical Benzoyl Radical (Ph-C•=O) Benz->Radical Initiation (hv / Metals) PerAcid Perbenzoic Acid (Ph-CO3H) Radical->PerAcid + O2 PerAcid->Radical Chain Propagation Acid Benzoic Acid (Ph-COOH) PerAcid->Acid + Benzaldehyde

Figure 1: The radical chain mechanism converting Benzaldehyde to Benzoic Acid.[3] Note that Perbenzoic acid is an intermediate oxidizer.

Corrective Protocol: The Bicarbonate Wash Do not rely on simple filtration. Perform a chemical wash to neutralize the dissolved acid.[4]

  • Dissolution: Dissolve the impure benzaldehyde in a suitable solvent (e.g., Diethyl Ether or Ethyl Acetate).[5] Note: Do not wash neat benzaldehyde; the viscosity and density differences make separation difficult.

  • Neutralization: Wash the organic layer with 10% Sodium Carbonate (Na₂CO₃) or Saturated Sodium Bicarbonate (NaHCO₃) .

    • Why? This converts benzoic acid into sodium benzoate, which is highly water-soluble and migrates to the aqueous layer [1].[4][5][6]

    • Caution: CO₂ gas will evolve. Vent the separatory funnel frequently.

  • Verification: Continue washing until no further gas evolves.

  • Drying: Wash with brine, separate, and dry over Anhydrous MgSO₄.

Module 2: Distillation Dynamics

User Question: “I tried distilling benzaldehyde at atmospheric pressure, but the temperature fluctuated, and the product turned yellow. What went wrong?”

Technical Diagnosis: You likely triggered thermal decomposition or polymerization . Benzaldehyde has a high boiling point (178-179°C) at atmospheric pressure. Sustained heating at this temperature promotes oxidation and the formation of yellow condensation byproducts.

The Solution: Vacuum Distillation under Inert Atmosphere You must lower the boiling point to a safe window (< 80°C) using reduced pressure.

Boiling Point Reference Table

Pressure (mmHg)Pressure (mbar)Approx.[1] Boiling Point (°C)Suitability
760 (Atm) 1013179°CAvoid (High decomposition risk)
40 53~95°CAcceptable
10 13~62°CIdeal (Standard Lab Vacuum)
1 1.3~30°CExcellent (High Vacuum)

Step-by-Step Vacuum Protocol:

  • Setup: Use a short-path distillation head to minimize residence time.

  • Inert Gas: Introduce a capillary nitrogen bleed or use a Claisen adapter to maintain a blanket of N₂ throughout the distillation. Oxygen exclusion is non-negotiable here.

  • Collection:

    • Fraction 1: Discard the first 5-10% (contains residual water and highly volatile impurities).

    • Fraction 2 (Main): Collect the steady boiling fraction. It should be colorless with a high refractive index (

      
      ).
      
  • Storage: Immediately transfer to an amber bottle under Argon/Nitrogen.

Module 3: Ultra-High Purity (The Bisulfite Method)

User Question: “I need >99.5% purity for a kinetic study. Distillation isn't getting me there. Is there a more specific method?”

Technical Diagnosis: Distillation separates based on volatility, but some impurities (like benzyl alcohol) have similar boiling points. For ultra-high purity, you need Chemical Selection using the Bisulfite Adduct method. This exploits the reversible formation of a solid adduct specific to aldehydes [2].

The Bisulfite Workflow

Bisulfite_Purification Raw Crude Benzaldehyde Bisulfite Add Saturated NaHSO3 Raw->Bisulfite Solid Solid Adduct Precipitates (Ph-CH(OH)SO3Na) Bisulfite->Solid Selective Reaction Wash Filter & Wash (Ethanol/Ether) Solid->Wash Remove Impurities Regen Regenerate (Add 10% Na2CO3) Wash->Regen Hydrolysis Pure Pure Benzaldehyde Regen->Pure Extract & Dry

Figure 2: The Bisulfite Adduct purification pathway. This method chemically locks the aldehyde into a solid, allowing non-aldehyde impurities to be washed away.

Protocol:

  • Adduct Formation: Shake the crude benzaldehyde with excess saturated Sodium Bisulfite (NaHSO₃) solution.[7] A white crystalline solid (the adduct) will form.

  • Purification: Filter the solid. Wash it thoroughly with ethanol and ether. This step washes away non-aldehyde impurities (alcohols, ketones, hydrocarbons) which do not form the adduct.

  • Regeneration: Suspend the solid in warm water and slowly add 10% Sodium Carbonate (Na₂CO₃) until the solid dissolves and the oil (benzaldehyde) separates.

  • Extraction: Extract the oil with ether, dry over MgSO₄, and remove solvent.

Module 4: Storage & Stabilization

User Question: “I purified it yesterday, and it's already degrading. How do I stop this?”

Technical Guidance: Purification is futile without proper storage. You must break the radical chain mechanism described in Module 1.

  • Vessel: Use Amber Glass (blocks UV light, which initiates radical formation).[2]

  • Headspace: Purge the bottle with Nitrogen or Argon before sealing. Use Parafilm or a Teflon-lined cap to ensure an airtight seal.

  • Inhibitors (Optional but Recommended):

    • If your downstream application permits, add Hydroquinone or Catechol at 0.1% (w/w) [3].

    • Mechanism:[1][4] These phenols act as radical scavengers, donating a hydrogen atom to the peroxy radical, effectively terminating the chain reaction before it consumes the benzaldehyde.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[8] (The authoritative text on reagent purification protocols).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for bisulfite adduct formation and regeneration).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 240, Benzaldehyde. (Data on stability and autoxidation mechanisms).

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for the Williamson Ether Synthesis of Aryl Allyl Ethers

Welcome to our dedicated technical support center for the Williamson ether synthesis, with a specific focus on the preparation of aryl allyl ethers. This guide is designed for researchers, scientists, and professionals i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the Williamson ether synthesis, with a specific focus on the preparation of aryl allyl ethers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of this classic yet powerful reaction. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounding our advice in mechanistic principles and field-proven experience.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction has failed to initiate, and I'm only recovering my starting phenol. What is the likely cause?

This is a common issue and almost always points to a failure in generating the nucleophilic phenoxide ion. The Williamson ether synthesis is an SN2 reaction where a deprotonated alcohol (in this case, a phenoxide) attacks an alkyl halide.[1][2][3] If the phenoxide is not formed, the reaction cannot proceed.

Troubleshooting Steps:

  • Evaluate Your Base: The acidity of phenols (pKa ≈ 10) allows for the use of a variety of bases, but the choice is still critical.[4]

    • Is your base strong enough? For many phenols, weak inorganic bases like potassium carbonate (K₂CO₃) are sufficient.[2][4] However, for less acidic or sterically hindered phenols, a stronger base such as sodium hydroxide (NaOH) or even sodium hydride (NaH) may be necessary to ensure complete deprotonation.[4] Sodium bicarbonate (NaHCO₃) is generally too weak for this purpose.[4]

    • Base Quality: If using a highly reactive base like NaH, ensure it has not been deactivated by improper storage. A gray appearance can indicate deactivation.[5]

  • Ensure Anhydrous Conditions (Especially with Strong Bases): If you are using a moisture-sensitive base like sodium hydride (NaH), the presence of water will quench the base, preventing the deprotonation of your phenol.[4][5] Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Solvent Choice: The solvent plays a crucial role in the availability of the nucleophile. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are highly recommended as they solvate the cation, leaving a more "naked" and reactive phenoxide anion.[1][5] Protic solvents, such as ethanol or water, can solvate the phenoxide, reducing its nucleophilicity and slowing the reaction rate.[1][6]

Question 2: My reaction is sluggish, and the yield is low, with a significant amount of unreacted starting material. How can I improve this?

Low yields with incomplete conversion often point to suboptimal reaction conditions or the use of a less reactive alkylating agent.[1][6]

Optimization Strategies:

  • Increase Reaction Temperature: The Williamson ether synthesis is typically conducted between 50-100 °C.[1][5][6] If your reaction is slow at a lower temperature, gradually increasing the heat can enhance the reaction rate. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid potential decomposition at higher temperatures.

  • Consider a More Reactive Allyl Halide: The reactivity of the allyl halide follows the trend: Allyl Iodide > Allyl Bromide > Allyl Chloride. If you are using allyl chloride and experiencing a sluggish reaction, switching to allyl bromide or iodide can significantly improve the rate.

  • Catalytic Iodide (Finkelstein Reaction): If you must use an unreactive alkylating agent like allyl chloride, the addition of a catalytic amount of a soluble iodide salt (e.g., NaI, KI, or tetrabutylammonium iodide - TBAI) can be highly effective.[1] The iodide will undergo a halide exchange with the chloride to form the much more reactive allyl iodide in situ.[1][7]

  • Phase Transfer Catalysis (PTC): This is particularly useful in industrial settings or when dealing with reactants that have different solubilities.[1][8] A phase transfer catalyst, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, helps to transport the phenoxide anion from an aqueous or solid phase into the organic phase where the allyl halide resides, thereby increasing the reaction rate.[1][8]

Question 3: I'm observing significant formation of an unwanted byproduct alongside my desired aryl allyl ether. What could it be and how can I prevent it?

The most common side reactions in the Williamson ether synthesis are E2 elimination of the alkyl halide and C-alkylation of the phenol ring.[1][6]

1. Elimination (E2) Side Product:

  • Causality: The phenoxide is not only a good nucleophile but also a reasonably strong base.[9][10] This basicity can promote the E2 elimination of the alkyl halide, leading to the formation of an alkene (in this case, allene or a related diene) instead of the desired ether.[6][9] While this is more problematic with secondary and tertiary alkyl halides, it can still occur with primary halides under forcing conditions.[6][11]

  • Prevention:

    • Temperature Control: High temperatures can favor elimination.[5] Try running the reaction at the lower end of the effective temperature range (e.g., 50-70 °C).

    • Choice of Base: While a strong base is needed for deprotonation, an excessively strong base or a high concentration can increase the rate of elimination. Use the mildest base that effectively deprotonates your phenol.

2. C-Alkylation Side Product:

  • Causality: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring (specifically the ortho and para positions).[1] Alkylation on the ring (C-alkylation) can compete with the desired O-alkylation.[1][2]

  • Prevention:

    • Solvent Choice: The choice of solvent can significantly influence the ratio of O- to C-alkylation. Polar aprotic solvents like DMF and acetonitrile generally favor O-alkylation.

    • Counter-ion: The nature of the cation associated with the phenoxide can also play a role.

Below is a diagram illustrating the competing pathways:

G start Phenoxide + Allyl Halide O_alkylation O-Alkylation (SN2) start->O_alkylation Favored by: - Polar aprotic solvent - Primary halide C_alkylation C-Alkylation start->C_alkylation Ambident nucleophile elimination Elimination (E2) start->elimination Favored by: - High temp - Strong/bulky base product Aryl Allyl Ether (Desired Product) O_alkylation->product c_product Allyl Phenol C_alkylation->c_product e_product Allene/Diene elimination->e_product

Caption: Competing reaction pathways in the Williamson ether synthesis.

Experimental Protocols & Data

General Protocol for the Synthesis of an Aryl Allyl Ether

This is a generalized procedure and may require optimization for your specific substrate.

  • Phenoxide Formation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenol (1.0 eq.) in a suitable anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).

  • Add the base (e.g., K₂CO₃, 1.5 eq.) to the solution and stir the mixture at room temperature for 30-60 minutes.

  • Ether Formation: Slowly add the allyl halide (1.1-1.2 eq.) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress using TLC. A typical reaction time is 1-8 hours.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).[6]

  • Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography.[6]

Troubleshooting Flowchart

The following flowchart provides a systematic approach to troubleshooting low yields.

Troubleshooting start Low Yield or No Reaction check_base Is the base strong enough? (e.g., K2CO3, NaOH) start->check_base check_solvent Is the solvent polar aprotic? (e.g., DMF, Acetonitrile) check_base->check_solvent Yes use_stronger_base Use a stronger base (e.g., NaOH, NaH) check_base->use_stronger_base No check_halide Is the allyl halide reactive? (I > Br > Cl) check_solvent->check_halide Yes change_solvent Switch to DMF or Acetonitrile check_solvent->change_solvent No check_conditions Are temperature/time sufficient? (50-100°C, 1-8h) check_halide->check_conditions Yes change_halide Use Allyl Bromide/Iodide or add catalytic NaI/TBAI check_halide->change_halide No increase_temp_time Increase temperature or prolong reaction time check_conditions->increase_temp_time No success Improved Yield check_conditions->success Yes use_stronger_base->success change_solvent->success change_halide->success increase_temp_time->success

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of ortho-, meta-, and para-allyloxy benzaldehyde rearrangements.

[1][2] Executive Summary The Claisen rearrangement of allyloxy benzaldehydes serves as a critical entry point for synthesizing functionalized benzofurans, chromenes, and bioactive scaffolds used in drug discovery. This g...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The Claisen rearrangement of allyloxy benzaldehydes serves as a critical entry point for synthesizing functionalized benzofurans, chromenes, and bioactive scaffolds used in drug discovery. This guide provides a technical comparison of the ortho- , meta- , and para- isomers of allyloxy benzaldehyde.[1]

While all three isomers undergo the characteristic thermal [3,3]-sigmatropic rearrangement, they exhibit distinct behaviors regarding regioselectivity , reaction kinetics , and synthetic utility .

Key Findings:

  • Ortho-Isomer (2-allyloxy): Rearranges cleanly to the 3-position; the product is stabilized by strong intramolecular hydrogen bonding.

  • Meta-Isomer (3-allyloxy): Exhibits complex regioselectivity. Contrary to steric predictions, the electron-withdrawing aldehyde group directs migration preferentially to the sterically crowded C2 position (between the oxygen and aldehyde).

  • Para-Isomer (4-allyloxy): Proceeds with high symmetry and yield to the 3-position, offering the most straightforward kinetics.

Mechanistic Foundations

The aromatic Claisen rearrangement is a concerted, pericyclic [3,3]-sigmatropic shift.[2] The reaction proceeds through a chair-like transition state, involving the migration of the allyl group to the ortho-position of the aromatic ring, followed by rapid enolization to restore aromaticity.

Comparative Reaction Pathways

The following diagram illustrates the divergent pathways for the three isomers. Note the bifurcation for the meta-isomer.[1]

ClaisenPathways Ortho Ortho-Allyloxy (2-Position) TS_O [3,3]-Shift (to C3) Ortho->TS_O Meta Meta-Allyloxy (3-Position) TS_M_Crowded [3,3]-Shift (to C2 - Crowded) Meta->TS_M_Crowded Electronic Preference TS_M_Open [3,3]-Shift (to C4 - Open) Meta->TS_M_Open Steric Preference Para Para-Allyloxy (4-Position) TS_P [3,3]-Shift (to C3/C5) Para->TS_P Prod_O 3-Allyl-2-hydroxybenzaldehyde (H-Bond Stabilized) TS_O->Prod_O Prod_M_Major 2-Allyl-3-hydroxybenzaldehyde (Major - Electronic Control) TS_M_Crowded->Prod_M_Major Prod_M_Minor 4-Allyl-3-hydroxybenzaldehyde (Minor - Steric Control) TS_M_Open->Prod_M_Minor Prod_P 3-Allyl-4-hydroxybenzaldehyde (Symmetrical) TS_P->Prod_P

Caption: Mechanistic divergence of allyloxy benzaldehyde isomers. Note the meta-isomer's split pathway favoring the electronically activated C2 position.

Detailed Comparative Analysis

Ortho-Allyloxy Benzaldehyde (2-Allyloxy)
  • Migration Target: C3 position.

  • Kinetics: Generally fast. The aldehyde group at C1 is an Electron Withdrawing Group (EWG). While EWGs on the ring typically accelerate Claisen rearrangements by lowering the LUMO energy of the dienone intermediate, the proximity here is key.

  • Product Stability: The product, 3-allyl-salicylaldehyde, forms a robust intramolecular hydrogen bond between the phenolic -OH and the carbonyl oxygen. This thermodynamic sink drives the reaction to completion and simplifies isolation.

Meta-Allyloxy Benzaldehyde (3-Allyloxy)
  • Migration Target: C2 (crowded) vs. C4 (open).

  • The Regioselectivity Paradox: Steric hindrance suggests migration to C4. However, experimental data and DFT calculations indicate a strong preference for C2 (the position between the allyloxy and the aldehyde).

  • Causality: The electron-withdrawing carbonyl group at C1 makes the C2 position more electrophilic (or stabilizes the charge distribution in the transition state) compared to C4. This electronic effect often overrides steric hindrance, leading to 2-allyl-3-hydroxybenzaldehyde as the major isomer [1, 2].

  • Implication: Researchers must use careful chromatography to separate the minor C4 isomer if high purity is required.

Para-Allyloxy Benzaldehyde (4-Allyloxy)
  • Migration Target: C3 (equivalent to C5).

  • Performance: This is the most robust reaction of the three. Due to symmetry, there are no regioselectivity issues.

  • Yield: Typically highest (>85%) due to the lack of steric congestion and the absence of competing migration pathways.

Summary of Performance Metrics
FeatureOrtho-IsomerMeta-IsomerPara-Isomer
Primary Product 3-Allyl-2-hydroxybenzaldehyde2-Allyl -3-hydroxybenzaldehyde3-Allyl-4-hydroxybenzaldehyde
Regioselectivity High (Single Product)Mixed (Major: C2, Minor: C4)High (Symmetrical)
Electronic Effect Inductive/Mesomeric (-M, -I)Inductive (-I)Mesomeric (-M)
Reaction Temp 180–200 °C190–210 °C180–200 °C
Typical Yield 75–85%60–75% (combined)85–95%
Purification Crystallization/Flash Col.Requires Careful Column Crystallization

Experimental Protocols

Precursor Synthesis (Williamson Etherification)

Before rearrangement, the allyl ether must be synthesized. This protocol applies to all three isomers.

  • Reagents: Hydroxybenzaldehyde (1.0 eq), Allyl bromide (1.2 eq),

    
     (1.5 eq).
    
  • Solvent: Acetone (reflux) or DMF (60°C).

  • Procedure:

    • Dissolve hydroxybenzaldehyde in solvent.[1][3]

    • Add

      
       and stir for 30 mins to form the phenoxide.
      
    • Add allyl bromide dropwise.[1][3]

    • Heat until TLC shows consumption of starting material (approx. 4-6 hours).

    • Workup: Filter salts, evaporate solvent, partition between EtOAc/Water. Wash organic layer with brine, dry over

      
      , and concentrate.[1]
      
Thermal Rearrangement Protocol

This protocol uses a high-boiling solvent to ensure consistent thermal transfer and prevent polymerization.

Materials:

  • Allyloxy benzaldehyde precursor.[1][3]

  • Solvent:

    
    -Diethylaniline (boiling point ~217°C) is preferred for its basicity (buffers acidic phenols) and high boiling point. Alternatively, neat reactions can be performed under Argon.
    

Step-by-Step Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and Argon inlet.

  • Dissolution: Dissolve the precursor in

    
    -diethylaniline (concentration ~0.5 M).
    
  • Reaction: Heat the mixture to 200°C (oil bath temperature).

    • Note: Monitor strictly by TLC. The starting material (ether) is usually less polar than the product (phenol).

  • Duration:

    • Ortho/Para: 4–6 hours.

    • Meta: 6–12 hours (often slower due to steric crowding at the major C2 site).

  • Workup (Self-Validating Step):

    • Cool to room temperature.[1][3]

    • Dilute with diethyl ether.[3]

    • Critical: Wash with 1M HCl (

      
      ) to remove the 
      
      
      
      -diethylaniline solvent. (Validation: The organic layer should lose the amine smell).
    • Wash with brine, dry (

      
      ), and concentrate.[3]
      
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Experimental Workflow Diagram

Workflow Start Start: Hydroxybenzaldehyde (Ortho, Meta, or Para) Etherification Williamson Ether Synthesis (Allyl Bromide, K2CO3, Acetone) Start->Etherification Isolation1 Isolation of Allyl Ether (Filtration & Evaporation) Etherification->Isolation1 Rearrangement Thermal Claisen Rearrangement (200°C, N,N-Diethylaniline) Isolation1->Rearrangement Workup Acidic Workup (1M HCl) *Removes Solvent* Rearrangement->Workup Purification Flash Chromatography (Sep. Regioisomers for Meta) Workup->Purification End Final Product: Allyl-Hydroxybenzaldehyde Purification->End

Caption: Step-by-step synthetic workflow from commercial precursor to rearranged product.

Applications & References

These rearranged products are not merely academic curiosities; they are vital scaffolds.

  • Ortho-derived: Precursor to 3-substituted coumarins.

  • Meta-derived: The 2-allyl-3-hydroxy isomer allows for the synthesis of angularly fused furocoumarins.

  • Para-derived: Used in the synthesis of neolignans and antioxidants.

References
  • Regioselectivity in Aromatic Claisen Rearrangements. Source: Journal of Organic Chemistry.[4][5][6] Context: Explains why electron-withdrawing groups (like CHO) at the meta position direct migration to the crowded ortho site.

  • Regioselectivity of the Claisen rearrangement in meta-allyloxy aryl ketones. Source: Chemistry - A European Journal (via PubMed). Context: Confirms the electronic dominance of the carbonyl group over steric factors in directing regioselectivity.

  • Claisen Rearrangement: Comprehensive Review. Source: Organic Chemistry Portal. Context: General mechanisms, solvent effects, and thermal conditions for allyl aryl ethers.

  • Thermal rearrangement of ortho-allyloxypolyimide membranes. Source: Polymer Chemistry (RSC). Context: Demonstrates the thermal stability and solid-state rearrangement of ortho-allyloxy moieties.[7]

Sources

Comparative

A Comparative Guide to GC-MS Analysis for Assessing the Purity of Synthesized 3-Allyl-4-(allyloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel organic compounds, the verification of purity is a cornerstone of reliable and reproducible research. This is particularly true fo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel organic compounds, the verification of purity is a cornerstone of reliable and reproducible research. This is particularly true for intermediates like 3-Allyl-4-(allyloxy)benzaldehyde, a molecule with potential applications in the development of new pharmaceuticals and materials. The presence of impurities, even in trace amounts, can significantly alter the outcome of subsequent reactions and biological assays. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other prominent analytical techniques for the purity assessment of synthesized 3-Allyl-4-(allyloxy)benzaldehyde, offering insights grounded in established analytical principles.

The Central Role of Purity in Synthesis

The journey from a synthetic protocol to a well-characterized compound hinges on the rigorous assessment of its purity. For a molecule like 3-Allyl-4-(allyloxy)benzaldehyde, which is often a precursor to more complex structures, ensuring its chemical integrity is paramount.[1] Impurities can arise from unreacted starting materials, by-products, or degradation products, and their presence can lead to misleading experimental results.[1] Therefore, the choice of an appropriate analytical method for purity determination is a critical decision in the synthetic workflow.

GC-MS: A Powerful Tool for Purity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[2][3] The process involves introducing a sample into a gas chromatograph, where it is vaporized and separated based on the components' differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase.[4] The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.[4][5]

The primary advantage of GC-MS lies in its dual-detection system, which offers both chromatographic and mass spectrometric data. This combination allows for the confident identification of not only the target compound but also any co-eluting impurities. For aromatic aldehydes like 3-Allyl-4-(allyloxy)benzaldehyde, GC-MS provides excellent resolution and sensitivity.[6]

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector (Vaporization) Column GC Column (Separation) Injector->Column Carrier Gas IonSource Ion Source (Ionization) Column->IonSource Eluted Components MassAnalyzer Mass Analyzer (Separation by m/z) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System (Chromatogram & Mass Spectra) Detector->DataSystem Signal

Caption: A simplified workflow of a typical GC-MS system.

Alternative Methods for Purity Assessment

While GC-MS is a robust technique, other methods also offer valuable insights into compound purity. The choice of method often depends on the specific properties of the analyte and the nature of the potential impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is particularly well-suited for non-volatile or thermally labile compounds.[7] In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase.[7] Separation is based on the differential interactions of the analytes with the stationary phase.[7] For aromatic aldehydes, reversed-phase HPLC with a UV detector is a common and effective method for purity analysis.[8][9]

Key Advantages of HPLC:

  • Suitable for a wide range of compounds, including those that are not amenable to GC.

  • Offers high resolution and sensitivity, particularly when coupled with advanced detectors like a Diode Array Detector (DAD) or a mass spectrometer (LC-MS).[10]

  • Non-destructive, allowing for the recovery of the sample if needed.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the determination of the absolute purity of a sample without the need for a reference standard of the analyte itself.[11][12] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[11][13] By comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration, the purity of the analyte can be accurately calculated.[14][15]

Key Advantages of qNMR:

  • Provides a direct measure of purity without the need for compound-specific response factors.

  • Offers structural information that can aid in the identification of impurities.

  • A non-destructive technique.

Comparative Analysis of Purity Assessment Methods

FeatureGC-MSHPLCqNMR
Principle Separation by volatility and partitioning, followed by mass-to-charge ratio analysis.Separation by differential partitioning between a liquid mobile phase and a solid stationary phase.Nuclear spin resonance in a magnetic field, with signal intensity proportional to the number of nuclei.
Applicability Volatile and semi-volatile, thermally stable compounds.Wide range of compounds, including non-volatile and thermally labile ones.[7]Soluble compounds with NMR-active nuclei.[11]
Sensitivity High (ng to pg level).High (µg to ng level), detector-dependent.Moderate (mg to µg level).
Quantification Requires a calibration curve with a reference standard.Requires a calibration curve with a reference standard.Can provide absolute quantification with a certified internal standard.[15]
Impurity ID Excellent, based on mass spectra and library matching.Good, based on retention time and UV spectra (with DAD). LC-MS provides definitive identification.Good, based on chemical shifts and coupling patterns.
Sample Throughput Moderate to high.High.Low to moderate.

Experimental Protocols

GC-MS Protocol for 3-Allyl-4-(allyloxy)benzaldehyde
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized 3-Allyl-4-(allyloxy)benzaldehyde.

    • Dissolve the sample in 10 mL of a high-purity solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.

    • For quantitative analysis, prepare a series of calibration standards by diluting the stock solution. An internal standard (e.g., a structurally similar compound with a distinct retention time) should be added to all samples and standards.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector: Split/splitless injector at 250°C. A split injection (e.g., 50:1) is suitable for purity analysis.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Final hold: 5 minutes at 280°C.

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 40-400.

      • Solvent Delay: 3 minutes.

Data Interpretation

The resulting total ion chromatogram (TIC) will show peaks corresponding to the separated components. The peak for 3-Allyl-4-(allyloxy)benzaldehyde should be the most prominent. The mass spectrum of this peak can be compared to a reference spectrum or interpreted based on its fragmentation pattern to confirm its identity. Any other peaks in the chromatogram represent impurities. The area of each peak is proportional to the concentration of the corresponding component, allowing for the calculation of the relative purity.

Conclusion: A Multi-faceted Approach to Purity Assessment

For the comprehensive purity assessment of synthesized 3-Allyl-4-(allyloxy)benzaldehyde, GC-MS stands out as a powerful and highly informative technique. Its ability to separate and identify both the target compound and potential impurities with high sensitivity makes it an invaluable tool for researchers and drug development professionals. However, a truly robust purity analysis often benefits from a multi-technique approach. Complementing GC-MS data with results from HPLC and qNMR can provide a more complete picture of the sample's composition and purity, ensuring the highest level of confidence in the synthesized material. The validation of any analytical method used for purity determination is also a critical step to ensure the accuracy and reliability of the results.[16][17]

References

  • University of Cambridge. Quantitative NMR Spectroscopy.
  • Journal of Chemical Education. Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products. Available from: [Link]

  • ResearchGate. Liquid Chromatography-Mass Spectrometry Analysis of Benzaldehyde... Available from: [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Available from: [Link]

  • Gavin Publishers. Validation of Analytical Methods: A Review. Available from: [Link]

  • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Available from: [Link]

  • Labster. How to assess substance purity of a solid from Melting Point. Available from: [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. Available from: [Link]

  • ResearchGate. How to determine the purity of newly synthesized organic compound?. Available from: [Link]

  • Mestrelab Resources. What is qNMR and why is it important?. Available from: [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Purification of Organic Compounds: from Crude Product to Purity. Available from: [Link]

  • guidance for the validation of pharmaceutical quality control analytical methods. Available from: [Link]

  • PubMed. Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization with N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide. Available from: [Link]

  • Analytical Method Validation: are your analytical methods suitable for intended use?. Available from: [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. Available from: [Link]

  • PrepChem.com. Synthesis of 3-allyl-4-hydroxybenzaldehyde. Available from: [Link]

  • ResearchGate. GC/MS analysis for the reaction of benzaldehyde and o-diaminobenzene in DMAc at 160 8C. Available from: [Link]

  • LCGC International. Breakthrough Method for Peptide Purity Analysis: Gas Chromatography–Isotope Dilution Infrared Spectrometry Takes Center Stage. Available from: [Link]

  • 4406 GC-MS procedure and background.docx. Available from: [Link]

  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Available from: [Link]

  • Agilent. Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Available from: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]

  • Separation Science. GC/MS Analysis of Aromatics in Gasoline using ASTM D5769: Set-up, Optimization, and Automated Reporting. Available from: [Link]

  • ResolveMass Laboratories Inc. How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. Available from: [Link]

  • Chemistry Journal of Moldova. HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY FOR DETERMINATION OF AROMATIC ALDEHYDES IN WINE DISTILLATES. Available from: [Link]

  • RSC Publishing. Analyst. Available from: [Link]

  • HELIX Chromatography. HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. Available from: [Link]

  • PubChem. 3-Allyl-4-(allyloxy)benzaldehyde. Available from: [Link]

  • Separation Science. How to get equivalent GC-MS results faster .... Available from: [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples. Available from: [Link]

  • Moravek. Why Is HPLC Ideal for Chemical Purity Testing?. Available from: [Link]

  • ResearchGate. Summary of GC-MS methods used for targeted qualitative and quantitative analysis of pharmaceutical adulterants in dietary supplements and herbal remedies. Available from: [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Available from: [Link]

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Validation

Interpreting 1H NMR and 13C NMR spectra of 3-Allyl-4-(allyloxy)benzaldehyde.

Spectroscopic Characterization and Structural Validation of 3-Allyl-4-(allyloxy)benzaldehyde: A Comparative NMR Guide Core Directive & Executive Summary Objective: This guide provides a technical framework for the struct...

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Characterization and Structural Validation of 3-Allyl-4-(allyloxy)benzaldehyde: A Comparative NMR Guide

Core Directive & Executive Summary

Objective: This guide provides a technical framework for the structural validation of 3-Allyl-4-(allyloxy)benzaldehyde (CAS: 136433-45-9). It focuses on distinguishing the target product from its synthetic precursors (specifically 3-allyl-4-hydroxybenzaldehyde) and identifying the coexistence of two distinct allyl moieties—one carbon-bound (C-allyl) and one oxygen-bound (O-allyl).

The Challenge: In organic synthesis, particularly during Claisen rearrangement sequences, confirming the success of O-alkylation versus C-alkylation is critical. This guide solves the "Ambiguity Problem" by pinpointing the specific diagnostic chemical shifts that differentiate the Ar-O-CH₂- group from the Ar-CH₂- group.

Synthesis Context & Logic Flow

To interpret the spectrum, one must understand the origin of the molecule. The synthesis typically proceeds via the O-allylation of 3-allyl-4-hydroxybenzaldehyde.

SynthesisPath cluster_0 Precursor (Starting Material) cluster_1 Target Product SM 3-Allyl-4-hydroxybenzaldehyde (Contains Phenolic -OH) Prod 3-Allyl-4-(allyloxy)benzaldehyde (No -OH, New O-Allyl Group) SM->Prod + Allyl Bromide / K2CO3 (O-Alkylation)

Figure 1: Synthetic pathway highlighting the transformation from phenol to allyl ether. The disappearance of the -OH signal and appearance of O-allyl signals are the primary validation markers.

Experimental Protocol

Methodology: To ensure reproducibility and comparable chemical shifts, the following protocol is recommended.

  • Sample Preparation: Dissolve 10–15 mg of the purified oil in 0.6 mL of CDCl₃ (Deuterated Chloroform) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

    • Why CDCl₃? It prevents H-bonding shifts common in DMSO-d6 and allows for clear resolution of the allyl olefinic protons.

  • Instrument Parameters:

    • ¹H Frequency: 400 MHz or higher (essential to resolve the complex multiplets of the two allyl groups).

    • Relaxation Delay (d1): 1.0–2.0 seconds.

    • Scans (ns): 16 (¹H), 1024+ (¹³C).

  • Reference: Calibrate TMS to 0.00 ppm or residual CHCl₃ to 7.26 ppm.

Results & Discussion: ¹H NMR Interpretation

The ¹H NMR spectrum is characterized by three distinct regions: the aldehyde singlet, the aromatic region, and the complex aliphatic/olefinic region containing two sets of allyl signals.

A. The Diagnostic Comparison (The "Fingerprint")

The most critical task is distinguishing the C-Allyl group (at position 3) from the O-Allyl group (at position 4). This is determined by the electronegativity of the attaching atom.

MoietyProton TypeChemical Shift (δ ppm)MultiplicityDiagnostic Logic
O-Allyl -O-CH₂-4.60 – 4.70 Doublet (d)Deshielded: The oxygen atom pulls electron density, shifting these protons downfield.
C-Allyl Ar-CH₂-3.40 – 3.50 Doublet (d)Shielded: Attached directly to the aromatic ring (carbon), appearing significantly upfield of the O-allyl.[1]
Aldehyde -CHO9.80 – 9.90 Singlet (s)Distinctive offset; confirms oxidation state of carbonyl is intact.
B. Aromatic Region (Coupling Analysis)

The substitution pattern (1,3,4-trisubstituted benzene) creates a specific splitting pattern.

  • H-2 (Position 2): ~7.65 – 7.75 ppm (d, J ≈ 2.0 Hz).

    • Note: Appears as a doublet due to meta-coupling with H-6.

  • H-6 (Position 6): ~7.70 – 7.80 ppm (dd, J ≈ 8.0, 2.0 Hz).

    • Note: Doublet of doublets. Ortho-coupled to H-5 and meta-coupled to H-2.

  • H-5 (Position 5): ~6.90 – 7.00 ppm (d, J ≈ 8.0 Hz).

    • Note: Significantly shielded (upfield) compared to H-2/H-6 due to the electron-donating resonance effect of the adjacent 4-allyloxy oxygen.

C. Olefinic Region (The "Messy" Zone)

Between 5.0 and 6.1 ppm, you will see overlapping signals from both allyl groups.

  • Internal Alkenes (-CH=): Two multiplets at 5.90 – 6.15 ppm .

  • Terminal Alkenes (=CH₂): Four distinct peaks (two sets of doublets/multiplets) at 5.10 – 5.50 ppm .

Results & Discussion: ¹³C NMR Interpretation

The ¹³C spectrum confirms the carbon backbone and the presence of two distinct allyl carbons.

Carbon TypeShift (δ ppm)Assignment Logic
Carbonyl ~190.0 Aldehyde C=O (Characteristic low field).
Aromatic C-O ~160.0 C-4 (Attached to Oxygen).
Aromatic C-H 130.0 – 132.0 C-2, C-6 (Deshielded by CHO).
Aromatic C-H ~111.0 – 112.0 C-5 (Shielded by Oxygen).
O-Allyl (-CH₂-) ~69.0 Deshielded methylene next to Oxygen.
C-Allyl (-CH₂-) ~34.0 Methylene attached to Ring.

Structural Visualization (Connectivity)

The following diagram maps the NMR signals to the physical structure, ensuring unambiguous assignment.

StructureMap Aldehyde Aldehyde Proton (9.8 ppm) Ring Benzene Core (1,3,4-Subst.) Aldehyde->Ring Attached at C1 C_Allyl C-Allyl Group (Pos 3) Ring->C_Allyl C3-C Bond (-CH2- at 3.4 ppm) O_Allyl O-Allyl Group (Pos 4) Ring->O_Allyl C4-O Bond (-OCH2- at 4.6 ppm) C_Allyl->O_Allyl Distinguished by 1.2 ppm Shift Difference

Figure 2: Structural connectivity map correlating functional groups with their specific diagnostic NMR regions.

Comparative Performance: Product vs. Precursor

This table is the primary tool for researchers monitoring the reaction progress.

FeaturePrecursor: 3-Allyl-4-hydroxybenzaldehydeProduct: 3-Allyl-4-(allyloxy)benzaldehyde Status
-OH Signal Broad singlet (~6.0 - 7.0 ppm)Absent Success
-OCH₂- Signal AbsentDoublet (~4.65 ppm) Success
Allyl Count 1 Set (C-Allyl only)2 Sets (C-Allyl + O-Allyl) Success
Solubility Soluble in base/polar solventsSoluble in non-polar organics (DCM, Et₂O)Confirms Ether

References

  • Preparation of Allyloxy-benzaldehydes

    • Source: PrepChem.
    • URL:[Link]

  • General NMR Shift Data (Allyl Ethers vs Allyl Benzenes)

    • Source: Reich, H. J. "Structure Determination Using NMR." University of Wisconsin.
    • URL:[Link]

  • Compound Registry & Physical Data

    • Source: NIH PubChem. "3-Allyl-4-(allyloxy)benzaldehyde (CID 11413016)."
    • URL:[Link]

  • Claisen Rearrangement Mechanism & Spectra: Source: ChemicalBook. "4-Allyloxybenzaldehyde Synthesis and Rearrangement."

Sources

Comparative

A Senior Application Scientist's Guide to Comparing the In Vitro Biological Efficacy of Substituted Benzaldehydes

Introduction: The Versatile Benzaldehyde Scaffold in Drug Discovery Benzaldehyde, the simplest aromatic aldehyde, consists of a benzene ring with a formyl substituent. Its true potential in medicinal chemistry, however,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Benzaldehyde Scaffold in Drug Discovery

Benzaldehyde, the simplest aromatic aldehyde, consists of a benzene ring with a formyl substituent. Its true potential in medicinal chemistry, however, is unlocked through the strategic placement of various functional groups on its aromatic ring. These "substituted benzaldehydes" represent a privileged scaffold in drug discovery, serving as foundational structures for a vast array of therapeutic agents. The chemical versatility of the aldehyde group allows it to act as a crucial building block in the synthesis of more complex molecules like Schiff bases, hydrazones, and chalcones.[1][2]

The biological activity of a benzaldehyde derivative is not inherent to the parent molecule alone; it is profoundly dictated by the nature, position, and number of substituents on the aromatic ring. These substituents modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. This guide provides a comparative analysis of the in vitro biological efficacy of various substituted benzaldehydes, focusing on their anticancer, antimicrobial, and antioxidant activities. We will delve into the structure-activity relationships (SAR) that govern their potency and provide detailed, field-proven protocols for their evaluation, empowering researchers to make informed decisions in the rational design of novel therapeutics.

Chapter 1: The Chemical Logic of Biological Activity: Understanding Substituent Effects

The reactivity of benzaldehyde is centered around the electrophilic carbon atom of its carbonyl group.[3] Nucleophiles, common in biological systems (e.g., amino or sulfhydryl groups in proteins), readily attack this carbon. The ease of this attack, and thus the compound's biological reactivity, is tuned by the electronic effects of substituents on the benzene ring.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) pull electron density away from the benzene ring and, by extension, from the carbonyl carbon. This increases the carbon's partial positive charge (electrophilicity), making it a more attractive target for nucleophilic attack.[4]

  • Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH), methoxy (-OCH₃), and amino (-NH₂) push electron density into the benzene ring. This delocalization of electrons reduces the electrophilicity of the carbonyl carbon, often modulating the reaction kinetics and target specificity.[4][5]

This fundamental principle of organic chemistry is the cornerstone of the structure-activity relationships we observe. The choice of substituent is therefore a critical first step in the rational design of a biologically active benzaldehyde derivative.

Chapter 2: A Comparative Analysis of Anticancer Efficacy

A significant body of research has focused on substituted benzaldehydes as potential anticancer agents.[6][7] Their cytotoxicity is typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) serving as a key metric for potency.

A study evaluating fifty-four commercial aldehydes against human cancer cell lines (glioblastoma, ovary, and colon) found that the type, number, and position of substituents were critical for cytotoxic activity.[1] For instance, certain di- and tri-substituted benzaldehydes demonstrated potent cytotoxicity, in some cases comparable to the standard drug doxorubicin.[1]

Comparative Cytotoxicity Data

The following table summarizes representative IC₅₀ values for various substituted benzaldehydes against different cancer cell lines, compiled from multiple studies. This allows for a direct comparison of their relative potencies.

Compound/SubstituentCancer Cell LineIC₅₀ (µM)Reference
2-Hydroxy-3-methoxybenzaldehydeHT-29 (Colon)111.5 ± 2.12 (24h)[6]
4-Hydroxy-3-methoxybenzaldehydeBxPC-3 (Pancreatic)30.15 ± 9.39 (24h)[6]
4-NitrobenzaldehydeHL-60 (Leukemia)> 50 µg/mL[1]
3,4,5-TrimethoxybenzaldehydeOVCAR-8 (Ovary)> 50 µg/mL[1]
2-(trifluoromethyl)benzyl substituted derivativeA-549 (Lung)Potent Activity[7]
Methoxy, chloro, fluoro substituted analoguesA-549, HeLaModerate Activity[7]

Note: Direct comparison between different studies should be made with caution due to variations in experimental conditions (e.g., incubation time, cell density).

Structure-Activity Relationship (SAR) Insights for Anticancer Activity

The data reveals several key SAR trends:

  • Hydroxyl and Methoxy Groups: The presence and position of -OH and -OCH₃ groups significantly impact cytotoxicity. Their ability to participate in hydrogen bonding and alter solubility can enhance interactions with cellular targets.

  • Halogens and Trifluoromethyl Groups: Electron-withdrawing groups like halogens and -CF₃ often lead to increased potency. A 2-(trifluoromethyl)benzyl substituted benzaldehyde analogue, for example, showed outstanding activity against lung and cervical cancer cell lines.[7]

  • Positional Isomerism: The relative position of substituents is crucial. For example, different isomers of dihydroxybenzaldehydes exhibit varied biological activities, underscoring the importance of molecular geometry in target binding.[8]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for assessing cell viability and, by extension, a compound's cytotoxic effect.[9]

Causality Behind Experimental Choices: This assay relies on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells. This provides a robust and quantifiable measure of how a compound affects cell proliferation and survival.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9]

  • Compound Preparation: Dissolve the test benzaldehyde derivatives in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Prepare a series of serial dilutions in culture medium to achieve the desired final concentrations for treatment.

  • Cell Treatment: Carefully remove the medium from the seeded cells and add 100 µL of the medium containing the test compounds at various concentrations. Include control wells with medium and the solvent (at the same final concentration as in the treatment wells) to account for any solvent-induced toxicity.

  • Incubation: Incubate the plates for a specified duration, typically 24, 48, or 72 hours, depending on the cell line and experimental goals.[9]

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well. Incubate for an additional 2-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of the plates on a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the solvent control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Diagram: Workflow for In Vitro Cytotoxicity Assessment

MTT_Workflow MTT Assay Workflow for Cytotoxicity cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding 1. Seed Cancer Cells (96-well plate) compound_prep 2. Prepare Compound Dilutions treatment 3. Treat Cells (24-72h incubation) compound_prep->treatment mtt_addition 4. Add MTT Reagent (2-4h incubation) treatment->mtt_addition solubilization 5. Solubilize Formazan (e.g., with DMSO) mtt_addition->solubilization read_absorbance 6. Read Absorbance (~570 nm) solubilization->read_absorbance calc_ic50 7. Calculate IC50 Value read_absorbance->calc_ic50

Caption: A standard workflow for assessing the cytotoxicity of substituted benzaldehydes using the MTT assay.

Chapter 3: Comparative Analysis of Antimicrobial Activity

The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents.[10] Substituted benzaldehydes and their derivatives have shown promise as both antibacterial and antifungal compounds.[11][12] Their efficacy is typically determined by measuring the minimum inhibitory concentration (MIC)—the lowest concentration of a compound that visibly inhibits microbial growth.

Comparative Antimicrobial Data

The following table presents MIC values for several benzaldehyde derivatives against common bacterial and fungal strains.

Compound/SubstituentMicroorganismMIC (µg/mL or ppm)Reference
Bromo, difluoro, and cyano benzaldehyde derivatives of pyrrolo[2,3-d]pyrimidinehydrazideEscherichia coli15 - 65 ppm[11]
Bromo, difluoro, and cyano benzaldehyde derivatives of pyrrolo[2,3-d]pyrimidinehydrazideStaphylococcus aureus15 - 65 ppm[11]
Thiosemicarbazone derivative with p-Chloro groupVarious bacteria & fungiModerate Activity[13]
Thiosemicarbazone derivative with p-Methoxy groupVarious bacteria & fungiPoor Activity[13]
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity
  • Halogenation: The incorporation of halogen moieties, particularly chlorine and bromine, often enhances antimicrobial activity.[13] This is likely due to increased lipophilicity, which facilitates passage through microbial cell membranes, and the ability of halogens to form halogen bonds with biological targets.

  • Heterocyclic Scaffolds: Synthesizing derivatives that combine the benzaldehyde moiety with nitrogen-containing heterocycles (e.g., pyrrolopyrimidines, triazoles) is a common strategy to boost antimicrobial potency.[11][14] These scaffolds can mimic endogenous molecules and interact with specific microbial enzymes or proteins.

  • Lipophilicity: A balance of hydrophilicity and lipophilicity is crucial. While increased lipophilicity can improve membrane permeability, excessive hydrophobicity can lead to poor solubility in aqueous testing media.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is the gold standard for determining the MIC of an antimicrobial agent.

Causality Behind Experimental Choices: This technique provides a quantitative result (the MIC value) by challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial compound in a liquid growth medium. It directly measures the concentration required to inhibit growth, offering more precise data than diffusion-based assays.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the test microorganism (e.g., E. coli, S. aureus) in a suitable broth medium overnight at 37°C. Dilute the culture to achieve a standardized concentration, typically ~5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the appropriate broth medium.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a final volume of 100-200 µL per well.

  • Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Streptomycin) should also be tested as a reference.[11]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by reading the optical density (OD) with a plate reader.

Chapter 4: Comparative Analysis of Antioxidant Capacity

Reactive oxygen species (ROS) are implicated in numerous diseases, making the search for effective antioxidants a key area of research.[8] Benzaldehyde derivatives, particularly those with hydroxyl substituents, can act as potent antioxidants by scavenging free radicals.

The antioxidant capacity of these compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. This assay measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH radical.[15]

Comparative Antioxidant Data
Compound/SubstituentAssayResult (IC₅₀ or % Inhibition)Reference
Dihydroxybenzaldehydes (DHB)DPPHActivity depends on -OH position[8]
Prenylated BenzaldehydesDPPHIC₅₀: 27.20 µM to >100 µM[15]
Schiff base of 2-hydroxybenzaldehydeDPPHIC₅₀: 32.0 µM
Structure-Activity Relationship (SAR) Insights for Antioxidant Activity
  • Hydroxyl Groups are Key: The presence of phenolic hydroxyl groups is paramount for antioxidant activity. These groups can readily donate a hydrogen atom to a radical, and the resulting phenoxy radical is stabilized by resonance.

  • Position Matters: The position of the hydroxyl groups on the benzene ring significantly influences antioxidant capacity. Dihydroxybenzaldehydes demonstrate that the relative positioning of the two -OH groups affects their ability to donate electrons and stabilize radicals.[8]

  • Electron-Donating Groups: Other EDGs can support antioxidant activity by increasing the electron density on the aromatic ring, making hydrogen atom donation from a nearby hydroxyl group more favorable.[8]

Diagram: SAR for Antioxidant Benzaldehydes

SAR_Antioxidant Structure-Activity Relationship for Antioxidant Activity cluster_high cluster_low high_act Benzaldehyde with -OH (EDG) substituents (e.g., Dihydroxy) logic Key Factor: Ability to donate a Hydrogen atom or electron to neutralize free radicals. high_act->logic Favorable low_act Benzaldehyde with -NO2 (EWG) or no H-donating groups low_act->logic Unfavorable

Caption: A simplified diagram showing how electron-donating groups enhance the antioxidant activity of benzaldehydes.

Experimental Protocol: DPPH Radical Scavenging Assay

Causality Behind Experimental Choices: The DPPH radical has a deep violet color in solution due to its unpaired electron. When it accepts an electron or hydrogen radical from an antioxidant, it becomes reduced to the pale yellow diphenylpicrylhydrazine. The decrease in absorbance at ~517 nm is a direct measure of the compound's radical scavenging ability. This method is rapid, simple, and widely used for screening antioxidant potential.[16]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of the test compounds in a suitable solvent (e.g., methanol or ethanol). Prepare a fresh solution of DPPH in the same solvent to a final absorbance of ~1.0 at 517 nm.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a small volume of the test compound solution at various concentrations.

  • Initiate Reaction: Add a larger volume of the DPPH solution to each well/cuvette to start the reaction. Include a control containing only the solvent and the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer or microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance with the test compound. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentrations.

Conclusion and Future Perspectives

Substituted benzaldehydes are a remarkably versatile class of compounds with a broad spectrum of biological activities. This guide has demonstrated that their efficacy as anticancer, antimicrobial, or antioxidant agents is intrinsically linked to the electronic and steric properties of the substituents on their aromatic ring. A thorough understanding of these structure-activity relationships, combined with robust and reproducible in vitro assays like the MTT, broth microdilution, and DPPH methods, is essential for any researcher in the field.

The future of benzaldehyde-based drug discovery lies in the continued rational design of novel derivatives. This includes the synthesis of hybrid molecules that combine the benzaldehyde scaffold with other pharmacologically active moieties and the use of computational modeling to predict biological activity before synthesis. By leveraging the principles and protocols outlined here, scientists can more efficiently navigate the vast chemical space of substituted benzaldehydes to identify and optimize lead compounds for the next generation of therapeutics.

References

  • M. C. S. de Souza, et al. (2014). CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. Universidade Federal do Ceará. Available at: [Link]

  • SHINY (2025). What are the ring - opening reactions of benzaldehyde derivatives? - Blog. Available at: [Link]

  • J. M. Rodríguez Mellado, et al. (2022). Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. Organic Chemistry Plus. Available at: [Link]

  • M. M. Z. et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. MDPI. Available at: [Link]

  • P. D. Kadam, et al. (2025). PHYSICOCHEMICAL, SPECTROSCOPIC, AND ANTIMICROBIAL EVALUATION OF NEW SUBSTITUTED BENZALDEHYDE DERIVATIVES OF PY. International Journal of Biology, Pharmacy and Allied Sciences. Available at: [Link]

  • P. Pochampalli, et al. (2022). Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. Medicinal Chemistry Research. Available at: [Link]

  • S. K. Saraf, et al. (2008). Synthesis and in vitro antimicrobial studies of some new 3-[phenyldiazenyl] benzaldehyde N-phenyl thiosemicarbazones. Tropical Journal of Pharmaceutical Research. Available at: [Link]

  • A. A. Kadi, et al. (2014). Antimicrobial activity of the different benzaldehyde oxime esters 3a-j. ResearchGate. Available at: [Link]

  • ResearchGate. Results of DPPH assay for antioxidant activity. Available at: [Link]

  • S. K. Saraf, et al. (2008). Synthesis and in vitro antimicrobial studies of some new 3-[phenyldiazenyl] benzaldehyde N-phenyl thiosemicarbazones. PubMed. Available at: [Link]

  • A. R. Paz, et al. (2016). SYNTHESIS, ANTI-PHYTOPATHOGENIC AND DPPH RADICAL SCAVENGING ACTIVITIES OF C-PRENYLATED ACETOPHENONES AND BENZALDEHYDES. Journal of the Chilean Chemical Society. Available at: [Link]

  • N. J. Lawrence, et al. (2001). Linked parallel synthesis and MTT bioassay screening of substituted chalcones. Journal of Combinatorial Chemistry. Available at: [Link]

  • Organic Chemistry Explained. (2025). Reaction Mechanism: Benzaldehyde and 2,4-Dinitrophenylhydrazine. YouTube. Available at: [Link]

  • S. Gul, et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. PMC. Available at: [Link]

  • A. B. M. Monjur, et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. Available at: [Link]

  • NCERT. Aldehydes, Ketones and Carboxylic Acids. Available at: [Link]

  • E. A. Dikusar, et al. (2025). Synthesis and properties of substituted benzaldehyde phenylhydrazones. ResearchGate. Available at: [Link]

  • ResearchGate. Graphical representation of the structure–activity relationship. Available at: [Link]

  • Organic Chemistry Tutor. Benzoin Condensation. Available at: [Link]

  • S. Arulmurugan, et al. (2019). Synthesis, Spectral Characterization and Biological Screening for Some Benzaldehyde Derived Mannich Bases. International Journal of Research and Analytical Reviews. Available at: [Link]

  • K. Nihei, et al. (2020). Structure of benzaldehyde (1), 4-n-pentylbenzaldehyde (2),.... ResearchGate. Available at: [Link]

  • S. O. O. et al. (2026). Comprehensive Chemical Profiling and Pharmacological Evaluation of Two Selected Medicinal Plants Leaves (Persea americana, Curcuma longa) Using GC-MS Techniques. Acta Botanica Plantae. Available at: [Link]

  • Wikipedia. Benzaldehyde. Available at: [Link]

  • M. Aslam, et al. (2024). Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review. RSC Publishing. Available at: [Link]

  • V. S. Padalkar, et al. (2011). Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • Crimson Publishers. (2025). Antioxidants Activity of Selected Synthesized Compounds. Available at: [Link]

  • A. A. Fasanmade, et al. (2012). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives. IntechOpen. Available at: [Link]

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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 3-Allyl-4-(allyloxy)benzaldehyde

Topic: Personal protective equipment for handling 3-Allyl-4-(allyloxy)benzaldehyde Content Type: Operational Safety & Logistics Guide[1] Risk Assessment & Hazard Identification The "Why" Before the "What" Handling 3-Ally...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 3-Allyl-4-(allyloxy)benzaldehyde Content Type: Operational Safety & Logistics Guide[1]

Risk Assessment & Hazard Identification

The "Why" Before the "What"

Handling 3-Allyl-4-(allyloxy)benzaldehyde requires a nuanced understanding of its dual-functional nature. As a Senior Application Scientist, I categorize this not just as an irritant, but as a reactive intermediate prone to oxidative degradation and potential sensitization.

  • Chemical Logic: The molecule contains a benzaldehyde core (susceptible to autoxidation to benzoic acid derivatives) and two allyl groups (susceptible to radical cross-linking or polymerization).

  • Primary Hazards:

    • Sensitization: Aldehydes are notorious skin and respiratory sensitizers. Repeated exposure can lead to contact dermatitis.

    • Reactivity: Air sensitivity is a critical logistical concern. Exposure to atmospheric oxygen degrades the product, altering stoichiometry in downstream applications.

    • Irritation: Direct contact causes significant skin (H315) and severe eye irritation (H319).[1][2][3][4]

The PPE Matrix: Barrier Selection

Standard laboratory PPE is insufficient for reactive aromatic aldehydes. Use this matrix to upgrade your safety profile.

PPE CategoryStandard RecommendationTechnical Justification & Specification
Hand Protection Double Nitrile (Layered)Material: Nitrile (Minimum 0.11 mm / 4 mil).Logic: Aromatic aldehydes can permeate thin nitrile. Double gloving creates a sacrificial outer layer. Change outer glove immediately upon splash.Forbidden: Latex (poor chemical resistance to aldehydes).
Eye Protection Chemical Splash Goggles Spec: ANSI Z87.1 (US) or EN 166 (EU) rated.Logic: Safety glasses with side shields are inadequate. As a viscous liquid, splash risk is high during transfer; vapors can also irritate the ocular mucosa.
Respiratory Engineering Controls Primary: Certified Chemical Fume Hood.Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor (OV) cartridges (Black/Brown band).
Body Defense Lab Coat + Apron Material: 100% Cotton or Nomex lab coat (Synthetic blends can melt if a fire occurs).Add-on: Butyl or Neoprene apron for transfers >100 mL to prevent soak-through.
Operational Protocol: Handling & Storage

This workflow is designed to maintain both operator safety and compound integrity.[4]

A. Pre-Operational Checks[5]
  • Ventilation Verification: Ensure fume hood face velocity is between 80–100 fpm.

  • Inert Environment: This compound is air-sensitive .[6] Prepare an inert gas line (Nitrogen or Argon) before opening the container.

B. Active Handling (Step-by-Step)
  • Donning: Put on inner nitrile gloves, lab coat, and then outer nitrile gloves. Adjust goggles to a tight seal.

  • Transfer:

    • Small Scale (<10 mL): Use a glass syringe with a long needle to pierce the septum (if available) or pipette under a blanket of Nitrogen.

    • Large Scale: Pour only within the fume hood. Use a funnel to prevent dripping down the bottle side.

  • Inerting: After use, immediately purge the headspace of the storage container with Nitrogen/Argon for 30 seconds before sealing. This prevents the formation of crusty oxidation products (acids) that can contaminate future reactions.

C. Decontamination (Doffing)[2]
  • Wipe Down: Wipe the exterior of the reagent bottle with a dry tissue (dispose of as solid hazardous waste) before returning to storage.

  • Glove Removal: Remove outer gloves inside the hood using the "beak" method (pulling from the wrist inside-out) to trap any residue.

Visualization: PPE Selection Logic

Use this decision tree to determine the necessary level of protection based on your specific task.

PPE_Logic Start Task Assessment Volume Volume > 50mL? Start->Volume Ventilation In Fume Hood? Volume->Ventilation No Level2 Elevated Protocol: Add Chemical Apron Add Face Shield Volume->Level2 Yes Level1 Standard Protocol: Double Nitrile Gloves Splash Goggles Lab Coat Ventilation->Level1 Yes Level3 Respiratory Protocol: Full Face Respirator (OV) + Level 2 PPE Ventilation->Level3 No (High Risk)

Figure 1: PPE Decision Logic based on volume and engineering controls.

Emergency Response: Spills & Exposure

Immediate action prevents minor incidents from becoming major injuries.

Spill Management Workflow
  • Isolate: Evacuate the immediate area (3-meter radius).

  • Ventilate: Maximize fume hood sash height (if spill is inside) or open lab ventilation; close doors to corridors.

  • Absorb:

    • Do NOT use paper towels (high surface area + flammability risk).

    • Use vermiculite or chem-sorbent pads .

  • Clean: Wash the area with soap and water after bulk removal.[2][7] Aromatic aldehydes are oily; water alone will not remove the residue.

First Aid (Self-Validating Steps)
  • Eye Contact: Flush for 15 minutes .[2][4][6][7][8] Validation: Hold eyelids open; the eye should feel "gritty" no more. If pain persists, continue flushing.

  • Skin Contact: Wash with soap and water.[2][4][6][7][8] Validation: Smell the skin. If the sweet/almond-like odor persists, the chemical is still present. Wash again.

Disposal & Environmental Compliance

Compliance requires segregating reactive functionality.

  • Waste Stream: Organic Solvents (Non-Halogenated) .

  • Segregation:

    • Do NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides) in the waste container.[1] The aldehyde group can oxidize exothermically.

    • Do NOT mix with polymerization initiators. The allyl groups can cross-link, solidifying the waste container.

  • Labeling: Clearly tag as "Aldehyde, Toxic, Irritant."

Visualization: Spill Response Workflow

Spill_Response Spill Spill Detected Assess Assess Volume/Location Spill->Assess Minor Minor (<10mL) Inside Hood Assess->Minor Major Major (>10mL) Or Outside Hood Assess->Major Action1 Absorb with Chem-Pad Minor->Action1 Action2 Evacuate Area Don Respirator Major->Action2 Disposal Bag as HazWaste (Tag: Aldehyde) Action1->Disposal Action2->Action1

Figure 2: Logical flow for assessing and mitigating chemical spills.

References
  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][9]

  • PubChem. (n.d.). Compound Summary: 4-(Allyloxy)benzaldehyde.[2][6][7] National Library of Medicine. Retrieved from [Link]

Sources

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